4-Chloro-5-methoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMIYYREUVYVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451598 | |
| Record name | 4-Chloro-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-85-2 | |
| Record name | 4-Chloro-5-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-5-methoxypyrimidine, a key intermediate in various synthetic pathways. The information is presented to support research, development, and manufacturing activities in the chemical and pharmaceutical industries.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, storage, and application in chemical synthesis. A summary of these properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 695-85-2 | [1][2][3] |
| Molecular Formula | C₅H₅ClN₂O | [2][3] |
| Molecular Weight | 144.56 g/mol | [3] |
| Appearance | Solid at 20°C | [1] |
| Melting Point | 60-65 °C | [1] |
| 63-64 °C | [4] | |
| Boiling Point | 221.9 °C at 760 mmHg | [2] |
| Density | 1.292 g/cm³ | [2] |
| Flash Point | 88 °C | [2] |
| Solubility | Data not readily available. A general protocol for determination is provided below. | |
| Refractive Index | 1.52 | [2] |
| Vapor Pressure | 0.155 mmHg at 25°C | [2] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques for organic compounds.
Melting Point Determination
The melting point of this compound is a crucial indicator of its purity.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.[5][6]
-
The capillary tube is placed in a calibrated melting point apparatus, often alongside a thermometer.[5]
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[5][6] For a pure compound, this range is typically narrow.[7]
Solubility Determination
Understanding the solubility of this compound in various solvents is critical for its use in reactions and purification processes.
Methodology:
-
A predetermined amount of a selected solvent is added to a vial containing a known mass of this compound at a specific temperature.
-
The mixture is agitated (e.g., using a vortex mixer or shaker) until saturation is reached, indicated by the presence of undissolved solid.[8]
-
The saturated solution is then separated from the excess solid, typically by filtration or centrifugation.[8][9]
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and structural characterization of a chemical compound like this compound.
References
- 1. 695-85-2 4-Chloro-5-methoxy-pyrimidine AKSci Y4973 [aksci.com]
- 2. This compound | 695-85-2 [chemnet.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. scribd.com [scribd.com]
- 6. byjus.com [byjus.com]
- 7. athabascau.ca [athabascau.ca]
- 8. materialneutral.info [materialneutral.info]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Technical Guide: 4-Chloro-5-methoxypyrimidine in Research and Development
This technical guide provides an in-depth overview of 4-Chloro-5-methoxypyrimidine, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and key applications, particularly as a versatile building block in medicinal chemistry.
Core Compound Identification and Properties
This compound is a substituted pyrimidine featuring a chlorine atom at the 4-position and a methoxy group at the 5-position. These functional groups are pivotal to its chemical reactivity and utility as an intermediate in the synthesis of more complex, biologically active molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 695-85-2 | --INVALID-LINK-- |
| Molecular Formula | C₅H₅ClN₂O | --INVALID-LINK-- |
| Molecular Weight | 144.56 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow solid | --INVALID-LINK-- |
| SMILES | COC1=CN=CN=C1Cl | --INVALID-LINK-- |
| InChI Key | CTMIYYREUVYVEL-UHFFFAOYSA-N | --INVALID-LINK-- |
| Storage | Inert atmosphere, 2-8°C | --INVALID-LINK-- |
Table 2: Computational Chemistry Data
| Descriptor | Value | Reference |
| Topological Polar Surface Area (TPSA) | 35.01 Ų | --INVALID-LINK-- |
| LogP | 1.1386 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |
| Rotatable Bonds | 1 | --INVALID-LINK-- |
Synthesis of Chlorinated Pyrimidines
References
- 1. CAS 695-85-2: this compound | CymitQuimica [cymitquimica.com]
- 2. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
Spectral Data Analysis of 4-Chloro-5-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-chloro-5-methoxypyrimidine (CAS No. 695-85-2). Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR) data and expected characteristics for Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical framework for the structural elucidation of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -OCH₃ | ~3.9 - 4.1 | Singlet |
| ¹H | H-2 | ~8.5 - 8.7 | Singlet |
| ¹H | H-6 | ~8.4 - 8.6 | Singlet |
| ¹³C | -OCH₃ | ~56 - 58 | Quartet |
| ¹³C | C-5 | ~140 - 142 | Singlet |
| ¹³C | C-4 | ~155 - 157 | Singlet |
| ¹³C | C-2 | ~158 - 160 | Singlet |
| ¹³C | C-6 | ~150 - 152 | Singlet |
Note: Predicted values are based on computational models and may vary from experimental results. The multiplicity of ¹³C signals refers to a proton-coupled spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methyl) | 2850 - 2960 | Medium |
| C=N stretch (pyrimidine ring) | 1550 - 1650 | Strong |
| C=C stretch (pyrimidine ring) | 1400 - 1500 | Medium |
| C-O stretch (methoxy) | 1000 - 1300 (asymmetric & symmetric) | Strong |
| C-Cl stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Molecular Ion (M⁺) | m/z 144 |
| Isotopic Peak (M+2)⁺ | m/z 146 (approximately 1/3 the intensity of the M⁺ peak) |
| Major Fragmentation Pathways | Loss of CH₃, OCH₃, Cl, and fragmentation of the pyrimidine ring. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining spectral data for a solid organic compound like this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's probe.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width, number of scans, and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set appropriate spectral parameters, including a wider spectral width and a longer acquisition time and/or a higher number of scans compared to ¹H NMR.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain an FT-IR spectrum.
Materials and Equipment:
-
This compound sample
-
Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spatula
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Objective: To obtain a mass spectrum to determine the molecular weight and fragmentation pattern.
Materials and Equipment:
-
This compound sample
-
Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole).
-
Direct insertion probe or a Gas Chromatography (GC) inlet.
-
Volatile solvent (e.g., methanol, dichloromethane)
Procedure:
-
Sample Preparation (Direct Insertion Probe):
-
Dissolve a small amount of the sample in a volatile solvent.
-
Apply a small drop of the solution to the tip of the probe and allow the solvent to evaporate.
-
-
Sample Introduction: Insert the probe into the mass spectrometer's ion source.
-
Ionization: Volatilize the sample by heating the probe and ionize the gaseous molecules using a beam of electrons (EI).
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Acquisition: The mass spectrum is generated by the instrument's software.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral characterization of a synthesized chemical compound.
Caption: Workflow for the spectral analysis of a chemical compound.
Signaling Pathways
As a fundamental heterocyclic building block, this compound is primarily utilized in synthetic organic chemistry. There is currently no scientific literature available that describes its involvement in specific biological signaling pathways. Its utility lies in its potential for further chemical modification to create more complex molecules that may have biological activity.
Navigating the Spectral Landscape of 4-Chloro-5-methoxypyrimidine: A Technical Guide to ¹H NMR Chemical Shifts
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H NMR Data and Analysis of Related Compounds
Due to the absence of specific experimental data for 4-chloro-5-methoxypyrimidine, we present the ¹H NMR data for closely related analogs. This information serves as a valuable reference point for researchers, offering a reliable estimate of the chemical shifts and coupling patterns to expect.
Based on the analysis of related pyrimidine structures, the predicted ¹H NMR spectrum of this compound would feature two distinct signals: a singlet for the methoxy group protons and two singlets for the aromatic protons on the pyrimidine ring. The electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the pyrimidine ring, along with the electron-donating effect of the methoxy group, will influence the precise chemical shifts.
For comparison, the following table summarizes the ¹H NMR data for a structurally related compound, 4-chloro-5-fluoro-2-methoxypyrimidine. The substitution pattern's effect on the electronic environment of the pyrimidine ring is a key determinant of the observed chemical shifts.
| Compound Name | Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| 4-Chloro-5-fluoro-2-methoxypyrimidine | -OCH₃ | 3.91 | s | DMSO-d₆ |
| H-6 | 8.79 | s | DMSO-d₆ |
Note: This data is for a related compound and should be used as a reference for predicting the spectrum of this compound.
Experimental Protocol for ¹H NMR Spectroscopy of Pyrimidine Derivatives
The following is a detailed methodology for acquiring high-quality ¹H NMR spectra of pyrimidine derivatives, including this compound. Adherence to this protocol is crucial for obtaining reproducible and accurate results.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette.
-
The solution height in the NMR tube should be approximately 4-5 cm.
2. NMR Instrument Setup and Data Acquisition:
-
The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for high-resolution spectra.
-
Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment include:
-
Number of scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation delay (D1): 1-5 seconds, to allow for full relaxation of the protons between scans.
-
Acquisition time (AQ): 2-4 seconds.
-
Spectral width (SW): A range of approximately -2 to 12 ppm is generally sufficient for most organic compounds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the structure.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages of ¹H NMR analysis, from sample preparation to final spectral interpretation.
This comprehensive guide provides researchers with the necessary framework to approach the ¹H NMR analysis of this compound and related compounds. While awaiting the public availability of direct experimental data, the information presented herein on related structures, standardized protocols, and logical workflows will empower scientists in their research and development endeavors.
In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 4-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-Chloro-5-methoxypyrimidine. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide leverages predictive data and a thorough analysis of substituent effects on the pyrimidine ring. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this important chemical intermediate.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are derived from a combination of computational prediction tools and a comparative analysis of structurally similar compounds, such as 2,4-Dichloro-5-methoxypyrimidine[1]. The expected chemical shift ranges are influenced by the electronic effects of the chloro and methoxy substituents on the pyrimidine ring.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Range (ppm) | Rationale for Prediction |
| C2 | 151.0 | 149 - 153 | Alpha to two nitrogen atoms, expected to be downfield. |
| C4 | 158.0 | 156 - 160 | Attached to an electronegative chlorine atom and alpha to a nitrogen, resulting in a significant downfield shift. |
| C5 | 140.0 | 138 - 142 | Attached to the electron-donating methoxy group, but also influenced by the adjacent chloro-substituted carbon. |
| C6 | 155.0 | 153 - 157 | Alpha to a nitrogen atom and influenced by the para-chloro and meta-methoxy substituents. |
| -OCH₃ | 57.0 | 55 - 59 | Typical range for a methoxy group attached to an aromatic ring.[1] |
Note: Predicted values are for a standard deuterated solvent like CDCl₃ or DMSO-d₆. Actual experimental values may vary based on solvent, concentration, and temperature.
Substituent Effects on the Pyrimidine Ring
The chemical shifts in the ¹³C NMR spectrum of this compound are primarily dictated by the electron-withdrawing and electron-donating properties of the substituents and the inherent electronic structure of the pyrimidine ring.
-
Chloro Group (at C4): The electronegative chlorine atom exerts a strong deshielding effect, causing the attached carbon (C4) to resonate at a significantly downfield chemical shift. This is a common observation in halogenated aromatic and heteroaromatic systems.
-
Methoxy Group (at C5): The methoxy group is an electron-donating group through resonance, which would typically shield the attached carbon. However, its influence is also modulated by the inductive effects of the neighboring chloro and nitrogen atoms. The chemical shift of the methoxy carbon itself is expected in the typical range of 55-60 ppm[1].
-
Pyrimidine Nitrogens: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, leading to a general deshielding of all the ring carbons compared to benzene.
Experimental Protocols
The following is a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Sample Filtration: To ensure a homogenous magnetic field, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup
-
Instrument: A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal resolution and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines.
3. ¹³C NMR Data Acquisition
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is typically used to obtain a spectrum with singlets for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient. Longer delays may be necessary to observe quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
4. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Carefully phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Chemical Shift Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS).
Logical Workflow for ¹³C NMR Spectral Analysis
The following diagram illustrates the logical workflow for the ¹³C NMR spectral analysis of this compound, from initial sample handling to final data interpretation and reporting.
Caption: Workflow for ¹³C NMR analysis of this compound.
References
Solubility Profile of 4-Chloro-5-methoxypyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-Chloro-5-methoxypyrimidine, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document presents solubility data for the closely related compound, 2,4-dichloro-5-methoxypyrimidine, to serve as a valuable reference point. Additionally, a comprehensive experimental protocol for determining solubility is provided to empower researchers to generate precise data for their specific applications.
Qualitative Solubility Insights
Quantitative Solubility of a Structural Analog: 2,4-dichloro-5-methoxypyrimidine
The following table summarizes the experimentally determined solubility of 2,4-dichloro-5-methoxypyrimidine in several organic solvents at various temperatures. This data, obtained using a laser monitoring observation technique, can provide valuable guidance for solvent selection in studies involving this compound, given the structural similarities between the two compounds.[3]
| Solvent | Temperature (K) | Mole Fraction (x10³) |
| Methanol | 295.60 | 1.85 |
| 298.42 | 2.16 | |
| 301.21 | 2.52 | |
| 304.05 | 2.94 | |
| 306.88 | 3.43 | |
| 309.71 | 4.00 | |
| 312.55 | 4.65 | |
| 315.39 | 5.41 | |
| Ethanol | 302.37 | 1.48 |
| 304.91 | 1.73 | |
| 307.46 | 2.03 | |
| 310.01 | 2.38 | |
| 312.56 | 2.78 | |
| 315.11 | 3.25 | |
| 317.66 | 3.79 | |
| Acetone | 297.35 | 11.63 |
| 299.78 | 13.08 | |
| 302.21 | 14.69 | |
| 304.65 | 16.49 | |
| 307.08 | 18.51 | |
| 309.52 | 20.76 | |
| 311.96 | 23.28 | |
| Ethyl Ethanoate | 298.60 | 6.84 |
| 301.05 | 7.74 | |
| 303.50 | 8.74 | |
| 305.95 | 9.86 | |
| 308.40 | 11.10 | |
| 310.85 | 12.49 | |
| 313.30 | 14.04 | |
| Tetrachloromethane | 298.10 | 3.96 |
| 301.12 | 4.63 | |
| 304.14 | 5.42 | |
| 307.17 | 6.33 | |
| 310.19 | 7.38 | |
| 313.21 | 8.59 | |
| 316.24 | 9.99 | |
| 319.26 | 11.60 | |
| Heptane | 299.44 | 0.43 |
| 303.01 | 0.56 | |
| 306.58 | 0.73 | |
| 310.15 | 0.95 | |
| 313.72 | 1.23 | |
| 317.29 | 1.59 | |
| 320.86 | 2.05 |
Data sourced from the Journal of Chemical & Engineering Data.[3]
Experimental Protocol: Isothermal Gravimetric Solubility Determination
This protocol outlines a standard method for accurately determining the thermodynamic solubility of a solid compound, such as this compound, in an organic solvent.
Objective: To determine the equilibrium concentration of the solute in a solvent at a constant temperature.
Materials:
-
This compound (or other solid compound)
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation:
-
Pre-weigh several vials with their caps.
-
Accurately weigh a known volume or mass of the selected solvent into each vial.
-
-
Sample Addition:
-
Add an excess amount of the solid this compound to each vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the filtered solution. This can be done at ambient temperature, in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum oven for more sensitive compounds.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, weigh the evaporating dish or vial containing the dried solute.
-
The mass of the dissolved solid is the final mass minus the initial mass of the empty container.
-
Calculate the solubility, typically expressed in g/100 mL, mg/mL, or mole fraction.
-
Calculation:
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent used (mL)) * 100
Visualization of Experimental and Decision-Making Workflows
To aid in the practical application of solubility data, the following diagrams illustrate key processes.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Decision Pathway for Recrystallization Solvent Selection.
References
The Dawn of a Heterocycle: A Technical History of Substituted Pyrimidines
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and historical development of substituted pyrimidines has been compiled for researchers, scientists, and drug development professionals. This whitepaper traces the journey of the pyrimidine core from its initial synthesis in the late 19th century to its central role in modern medicine, underpinning a wide array of therapeutic agents.
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA.[1] Its inherent biological relevance has made it a privileged structure in drug discovery, leading to the development of numerous anticancer, antiviral, and antimicrobial drugs.[1][2]
This guide provides an in-depth exploration of the foundational synthetic methodologies, early biological evaluations, and the evolution of our understanding of the mechanisms of action of these critical compounds.
From Serendipity to Synthesis: The Early History
The story of substituted pyrimidines begins in the 19th century with the isolation of pyrimidine derivatives from natural sources. However, the systematic study and synthesis of these compounds mark a pivotal moment in organic chemistry.
One of the earliest and most enduring methods for pyrimidine synthesis is the Biginelli reaction , first reported by the Italian chemist Pietro Biginelli in 1891.[3][4] This one-pot, three-component reaction of an aldehyde, a β-ketoester, and urea provides a straightforward route to dihydropyrimidinones.[3][4]
Another foundational method, the Pinner synthesis , developed by Adolf Pinner in 1884, involves the condensation of 1,3-dicarbonyl compounds with amidines.[5][6][7] This versatile reaction has been instrumental in the synthesis of a wide variety of substituted pyrimidines.
Early Biological Investigations: A Nascent Field
The initial biological evaluation of synthetic compounds in the late 19th and early 20th centuries was a far cry from the high-throughput screening of today. Early methods for assessing antimicrobial activity often relied on techniques like the agar diffusion assay, where the inhibition of bacterial growth around a test compound was observed qualitatively.[8][9]
Antimalarial research also has early ties to pyrimidine chemistry. Pyrimethamine, a pyrimidine derivative, was developed to target the dihydrofolate reductase enzyme in the Plasmodium parasite, a crucial pathway for its survival.[2][10]
Modern Applications: Targeting Key Signaling Pathways
The versatility of the pyrimidine scaffold has been fully realized in the modern era of drug discovery, with substituted pyrimidines playing a crucial role as inhibitors of key cellular signaling pathways.
Kinase Inhibition in Oncology
A significant number of FDA-approved cancer therapies are pyrimidine-based kinase inhibitors.[11][12] These drugs target the ATP-binding site of kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth. For example, pyrimidine derivatives have been successfully developed to inhibit Bruton's tyrosine kinase (BTK) in the B-cell receptor signaling pathway, a key target in certain B-cell cancers.[12]
Antiviral Mechanisms
Pyrimidine nucleoside analogs are a critical class of antiviral drugs.[13][14] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases.[13] This incorporation leads to chain termination, thereby halting viral replication.[15] Another antiviral strategy involves the inhibition of the de novo pyrimidine biosynthesis pathway, depriving the virus of the necessary building blocks for its genetic material.[1]
Experimental Protocols: A Glimpse into the Past
To provide a practical understanding of the foundational work in this field, detailed experimental protocols for the classical Pinner and Biginelli reactions are presented below, based on their original descriptions.
| Table 1: Key Historical Syntheses of Substituted Pyrimidines | |
| Reaction | General Protocol |
| Pinner Pyrimidine Synthesis (1884) | The Pinner synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. A typical procedure would involve dissolving the 1,3-dicarbonyl and the amidine in a suitable solvent, such as ethanol, and then adding a catalytic amount of a strong acid or base. The reaction mixture is then heated, often under reflux, for a specified period. The product is then isolated by cooling the reaction mixture to induce crystallization, followed by filtration and recrystallization to purify the resulting pyrimidine derivative.[5][6][7] |
| Biginelli Reaction (1891) | The original Biginelli reaction is a one-pot synthesis that combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea. These three components are dissolved in ethanol, and a catalytic amount of a strong acid, like hydrochloric acid, is added. The mixture is then heated to reflux. Upon cooling, the dihydropyrimidinone product typically precipitates from the solution and can be collected by filtration.[3][4] |
Visualizing the Mechanism: Signaling Pathways and Workflows
To illustrate the logical flow of early synthetic strategies and the mechanism of action of modern pyrimidine-based drugs, the following diagrams are provided.
Conclusion
The journey of substituted pyrimidines from their first synthesis to their current status as indispensable therapeutic agents is a testament to the power of organic and medicinal chemistry. This guide provides a foundational understanding of this important class of molecules, offering valuable insights for researchers dedicated to the discovery and development of new medicines. The continued exploration of the pyrimidine scaffold promises to yield even more innovative therapies in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. History and development of antimicrobial susceptibility testing methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04370G [pubs.rsc.org]
- 11. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nucleoside analogue - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Stability of 4-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 4-Chloro-5-methoxypyrimidine, a key intermediate in pharmaceutical synthesis.[1] Understanding the stability profile of this compound is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This document outlines potential degradation pathways, detailed methodologies for stability-indicating assays, and presents a framework for interpreting stability data.
Physicochemical Properties
This compound is a heterocyclic organic compound with a pyrimidine ring substituted with a chlorine atom at the 4-position and a methoxy group at the 5-position.[1] Its key properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 695-85-2 | [2] |
| Molecular Formula | C₅H₅ClN₂O | [1][2] |
| Molecular Weight | 144.56 g/mol | [2] |
| Appearance | White to light yellow solid/Yellow powder | [1] |
| Solubility | Soluble in organic solvents | [1] |
| Storage | -20°C, sealed storage, away from moisture | [2] |
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The presence of a chloro substituent on the electron-deficient pyrimidine ring makes it susceptible to nucleophilic substitution, particularly hydrolysis. The methoxy group can also undergo degradation, such as O-demethylation, under certain conditions.
2.1. Hydrolytic Degradation:
-
Acidic and Basic Conditions: The C4-chloro group is expected to be the most labile site for hydrolysis, leading to the formation of 5-methoxy-4-hydroxypyrimidine. The rate of hydrolysis is dependent on the pH of the medium.
-
Neutral Conditions: Hydrolysis may occur at a slower rate under neutral conditions.
2.2. Oxidative Degradation:
-
Oxidative conditions, for instance, using hydrogen peroxide, could potentially lead to the formation of N-oxides or degradation of the pyrimidine ring itself.
2.3. Photolytic Degradation:
-
Exposure to UV or visible light may induce photolytic cleavage of the C-Cl bond, potentially leading to radical-mediated degradation pathways. The ICH Q1B guideline provides a framework for photostability testing.[3]
2.4. Thermal Degradation:
-
At elevated temperatures, thermal decomposition may occur. The extent of degradation would depend on the temperature and the duration of exposure.
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[4]
3.1. General Experimental Workflow
The workflow for a forced degradation study of this compound is outlined below.
3.2. Detailed Methodologies
3.2.1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
3.2.2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the solution to a light source according to ICH Q1B guidelines, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A dark control should be maintained.
3.2.3. Sample Analysis:
-
After the specified time, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid). Detection can be performed using a UV detector at a suitable wavelength and a mass spectrometer for identification of degradation products.
Hypothetical Stability Data
The following tables summarize hypothetical quantitative data from forced degradation studies. This data is for illustrative purposes to guide researchers in their own investigations.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradant(s) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 5-Methoxy-4-hydroxypyrimidine |
| 0.1 M NaOH (RT, 4h) | 25.8 | 5-Methoxy-4-hydroxypyrimidine |
| 3% H₂O₂ (RT, 24h) | 8.5 | N-Oxide derivatives, Ring-opened products |
| Thermal (Solid, 80°C, 48h) | 2.1 | Minor unidentified products |
| Photolytic (ICH Q1B) | 5.7 | Various photoproducts |
Table 3: Hypothetical Degradation Kinetics (at 60°C)
| Condition | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 0.1 M HCl | 0.0068 | 101.9 |
| Neutral (pH 7) | 0.0012 | 577.6 |
| 0.1 M NaOH | 0.0866 | 8.0 |
Conclusion
This technical guide provides a foundational understanding of the chemical stability of this compound. The primary degradation pathway is likely hydrolysis of the C4-chloro group, which is accelerated under basic conditions. The compound also shows some sensitivity to oxidative and photolytic stress. The provided experimental protocols and hypothetical data serve as a robust starting point for researchers and drug development professionals to design and execute their own stability studies. A thorough understanding of the stability profile of this important synthetic intermediate is paramount for the development of stable, safe, and effective pharmaceutical products.
References
4-Chloro-5-methoxypyrimidine material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, properties, and handling procedures for 4-Chloro-5-methoxypyrimidine (CAS No. 695-85-2). The information is compiled from various safety data sheets and chemical databases to ensure a thorough resource for laboratory and research applications.
Chemical Identification and Properties
This compound is a substituted pyrimidine that serves as a key intermediate in pharmaceutical and agrochemical research.[1][2] Its reactivity is influenced by the presence of both a chloro and a methoxy group on the pyrimidine ring.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 695-85-2 | ChemScene[3], Combi-Blocks[4] |
| Molecular Formula | C₅H₅ClN₂O | ChemScene[3], CymitQuimica[1] |
| Molecular Weight | 144.56 g/mol | ChemScene[3], AK Scientific[5] |
| Appearance | White to light yellow solid/Yellow powder | CymitQuimica[1] |
| Melting Point | 60-70 °C | Combi-Blocks[4] |
| 60-65 °C | AK Scientific[5] | |
| 63-64 °C | ChemBK[6] | |
| Boiling Point | 221.9 °C at 760 mmHg | ChemNet[7] |
| Density | 1.292 g/cm³ | ChemNet[7] |
| Flash Point | 88 °C | ChemNet[7] |
| Solubility | Soluble in organic solvents | CymitQuimica[1] |
| Storage | Store long-term at -20°C, sealed, away from moisture | ChemScene[3], AK Scientific[5] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and handling procedures are crucial to ensure safety.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
| Source: Combi-Blocks Safety Data Sheet[4] |
Recommended Safety Precautions:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
-
P264: Wash thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Experimental Protocols
Handling and Emergency Procedures
Proper handling and emergency preparedness are essential when working with this compound.
First-Aid Measures:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]
-
If on skin: Wash with soap and water.[4]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[4]
Spillage and Disposal:
In case of a spill, avoid dust formation and ensure adequate ventilation.[8] Sweep up the material and place it in a suitable, closed container for disposal.[8] Waste disposal should be conducted in accordance with local, regional, and national regulations.[8]
Visualized Workflows and Relationships
The following diagrams illustrate key logical relationships and workflows for the safe handling and use of this compound.
Caption: A workflow for the safe handling of this compound.
Caption: Logical flow for responding to an exposure event.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the direct interaction of this compound with biological signaling pathways. Its primary role in the scientific literature is as a chemical intermediate for the synthesis of more complex, biologically active molecules.[1][2] Researchers utilizing this compound in drug discovery are encouraged to perform their own bioassays to determine its specific biological effects.
References
- 1. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 695-85-2: this compound | CymitQuimica [cymitquimica.com]
- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. 4-Chloro-5-fluoro-2-methoxypyrimidine, CAS No. 1801-06-5 - iChemical [ichemical.com]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 695-85-2 [chemnet.com]
Methodological & Application
Synthesis of 4-Chloro-5-methoxypyrimidine from 4,6-dihydroxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-5-methoxypyrimidine is a valuable heterocyclic compound used as an intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. This document outlines a common synthetic pathway for the preparation of this compound, starting from the precursor 4,6-dihydroxy-5-methoxypyrimidine. While the direct synthesis from 4,6-dihydroxypyrimidine is complex and not well-documented, a more established route involves the preparation of a key intermediate, 4,6-dichloro-5-methoxypyrimidine, followed by selective functionalization.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a multi-step process. The primary and most documented route involves the chlorination of a 5-methoxy-substituted dihydroxypyrimidine to yield 4,6-dichloro-5-methoxypyrimidine. This dichloro intermediate is highly reactive and can undergo selective nucleophilic aromatic substitution (SNAr) reactions. One of the chlorine atoms can be selectively replaced to introduce other functional groups, or a selective reduction can be performed to yield the desired mono-chloro product.
A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). The reactivity of the two chlorine atoms in the resulting 4,6-dichloro-5-methoxypyrimidine allows for controlled, stepwise reactions.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloro-5-methoxypyrimidine
This protocol is adapted from established methods involving the chlorination of a 4,6-dihydroxy-5-methoxypyrimidine salt using phosphorus oxychloride.[1][2]
Materials:
-
5-methoxy-4,6-dihydroxypyrimidine disodium salt
-
Phosphorus oxychloride (POCl₃)
-
Trichloroethylene (optional, for extraction)
-
Methanol (for recrystallization)
-
Water (deionized)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, add 31 parts by mass of 5-methoxy-4,6-dihydroxypyrimidine disodium salt and 42 parts by mass of phosphorus oxychloride.[2]
-
Heat the mixture to 65°C and maintain this temperature for 1.5 hours.[2]
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure until the material is dry.[2]
-
Cool the residue to 35°C and add an organic solvent such as trichloroethylene for extraction.[2]
-
Transfer the mixture to a hydrolysis vessel containing 650 parts by mass of water and stir at 65°C.[2]
-
Separate the organic layer. The aqueous layer can be repeatedly extracted with the organic solvent to maximize yield.[2]
-
Combine the organic layers and recover the solvent by distillation to obtain the crude 4,6-dichloro-5-methoxypyrimidine.[2]
-
For purification, dissolve the crude product in methanol (approximately 3 times the amount of the crude chloride) by heating until fully dissolved.[2]
-
Cool the solution to 45°C to induce crystallization.[2]
-
Isolate the purified crystals by filtration and dry to obtain 19 parts by mass of 5-methoxy-4,6-dichloropyrimidine.[2]
Protocol 2: Selective Monosubstitution of 4,6-Dichloro-5-methoxypyrimidine
The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring exhibit differential reactivity, which can be exploited for selective monosubstitution. This allows for the synthesis of a variety of 4-substituted-6-chloro-5-methoxypyrimidines.
General Procedure:
-
Dissolve 4,6-dichloro-5-methoxypyrimidine in a suitable aprotic solvent (e.g., THF, acetonitrile, or DMF).
-
Cool the solution to a low temperature (e.g., 0°C or -78°C) to control the reaction rate and improve selectivity.
-
Slowly add one equivalent of a nucleophile (e.g., an amine, alkoxide, or thiol).
-
Allow the reaction to proceed at the low temperature, monitoring its progress by TLC or LC-MS.
-
Once the monosubstituted product is predominantly formed, quench the reaction with water or an appropriate quenching agent.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted-6-chloro-5-methoxypyrimidine.
The synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine from 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature is an example of such a selective substitution.[3]
Data Summary
The following table summarizes the key quantitative data for the synthesis of the dichloro intermediate.
| Parameter | Value | Reference |
| Reactants | ||
| 5-methoxy-4,6-dihydroxypyrimidine disodium salt | 31 parts by mass | [2] |
| Phosphorus oxychloride | 42 parts by mass | [2] |
| Reaction Conditions | ||
| Temperature | 65°C | [2] |
| Reaction Time | 1.5 hours | [2] |
| Purification | ||
| Recrystallization Solvent | Methanol | [2] |
| Crystallization Temperature | 45°C | [2] |
| Product | ||
| 5-methoxy-4,6-dichloropyrimidine | 19 parts by mass | [2] |
Characterization Data for 4,6-Dichloro-5-methoxypyrimidine
| Property | Value | Reference |
| Molecular Formula | C₅H₄Cl₂N₂O | [4][5] |
| Molecular Weight | 179.00 g/mol | [4][5] |
| CAS Number | 5018-38-2 | [4] |
| Appearance | Colorless blocks | [5] |
| Melting Point | 313–315 K (40-42 °C) | [5] |
Logical Workflow for Synthesis and Functionalization
The following diagram illustrates the logical progression from the starting material to the versatile dichloro intermediate and its subsequent conversion to either the target mono-chloro compound or other derivatives.
Conclusion
The synthesis of this compound is effectively achieved through the preparation of the key intermediate, 4,6-dichloro-5-methoxypyrimidine. This intermediate can be synthesized in good yield from 4,6-dihydroxy-5-methoxypyrimidine or its salt. The subsequent selective functionalization of the dichloro compound provides a versatile entry point to the target molecule and a range of other valuable pyrimidine derivatives. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal and materials chemistry to successfully synthesize these important compounds.
References
- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
- 2. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | ND11522 [biosynth.com]
- 5. 4,6-Dichloro-5-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Experimental Protocol for the Chlorination of 5-Methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the chlorination of a 5-methoxypyrimidine derivative, specifically the conversion of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) to 2,4-dichloro-5-methoxypyrimidine. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.[1] The protocols detailed below are based on established and widely used methodologies, primarily employing phosphorus oxychloride (POCl₃) as the chlorinating agent.[2][3][4]
Introduction
The chlorination of hydroxypyrimidines is a fundamental reaction in heterocyclic chemistry, enabling the introduction of chlorine atoms that can serve as versatile handles for further functionalization through nucleophilic substitution reactions.[5] 2,4-dichloro-5-methoxypyrimidine, the product of this protocol, is a key intermediate in the synthesis of anti-tumor agents and high-efficiency herbicides.[1] The most common and effective method for this conversion is the reaction of the corresponding dihydroxy-pyrimidine with a chlorinating agent like phosphorus oxychloride.[2] This reaction is often facilitated by the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as an acid-binding agent.[2]
Experimental Protocols
Two primary protocols are presented here, one using a solvent and the other a solvent-free approach. The choice of method may depend on the scale of the reaction and available equipment.
Protocol 1: Chlorination using Phosphorus Oxychloride in a Solvent
This protocol is a common laboratory-scale method for the synthesis of 2,4-dichloro-5-methoxypyrimidine.
Materials:
-
2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Toluene, xylene, or trimethylbenzene[1]
-
Crushed ice
-
Deionized water
-
Ether or other suitable organic extraction solvent
-
Light petroleum ether (for recrystallization)[6]
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq), a solvent such as toluene (4-5 volumes), and phosphorus oxychloride (2.5-3.0 eq).[1]
-
Addition of Base: Begin stirring the mixture and slowly add N,N-dimethylaniline (1.1-1.2 eq) to the flask.[1][6]
-
Reaction: Heat the reaction mixture to reflux (typically 100-160°C, depending on the solvent) and maintain this temperature for 2-6 hours.[1] Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate, well-ventilated fume hood, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.[6]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ether (or another suitable organic solvent) multiple times.[6]
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as light petroleum ether, to yield the final product as a faint yellow solid.[1][6]
Protocol 2: Solvent-Free Chlorination
This method is suitable for larger scale preparations and is more environmentally friendly due to the absence of a solvent.[3][7] It typically requires a sealed reactor due to the higher temperatures involved.
Materials:
-
2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Teflon-lined stainless steel reactor
-
Cold water (~0°C)
-
Saturated sodium carbonate solution
Procedure:
-
Reaction Setup: In a Teflon-lined stainless steel reactor, add the 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq), phosphorus oxychloride (2.0 eq, one equivalent per hydroxyl group), and pyridine (1.0 eq).[3]
-
Reaction: Seal the reactor and heat the mixture to 160°C for 2 hours.[3]
-
Quenching and Neutralization: After cooling the reactor to a safe temperature, carefully open it in a fume hood. Quench the reaction contents with cold water (~0°C) and adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.[3]
-
Isolation: The solid product can often be isolated by filtration.[7] If the product does not precipitate, it can be extracted with a suitable organic solvent.
-
Drying: Dry the isolated product under vacuum.
Data Presentation
The following table summarizes the quantitative data from various reported procedures for the chlorination of 2,4-dihydroxy-5-methoxypyrimidine.
| Parameter | Protocol 1 (Solvent)[1][6] | Protocol 2 (Solvent-Free)[3] |
| Starting Material | 2,4-dihydroxy-5-methoxypyrimidine | 2,4-dihydroxy-5-methoxypyrimidine |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |
| Base | N,N-dimethylaniline or Triethylamine | Pyridine |
| Solvent | Toluene, Xylene, or Trimethylbenzene | None |
| Molar Ratio (Substrate:POCl₃:Base) | 1 : 2.5-3.0 : 1.1-1.2 | 1 : 2.0 : 1.0 |
| Reaction Temperature | 100-160°C (Reflux) | 160°C |
| Reaction Time | 2-6 hours | 2 hours |
| Yield | 75-96% | >80% |
| Purity | 98.0-99.0% | High purity reported |
Visualizations
Below are diagrams illustrating the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the chlorination of 2,4-dihydroxy-5-methoxypyrimidine.
Caption: General experimental workflow for the chlorination of 5-methoxypyrimidine.
References
- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 4-Chloro-5-methoxypyrimidine using Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloro-5-methoxypyrimidine, a crucial intermediate in the development of various pharmaceutical compounds. The synthesis involves the chlorination of 5-methoxypyrimidin-4-ol (also known as 5-methoxyuracil) utilizing phosphorus oxychloride (POCl₃). While the dichlorination of similar pyrimidine structures is widely documented, this protocol focuses on the selective mono-chlorination at the C4 position. The reaction is typically performed in the presence of a tertiary amine base, which acts as an acid scavenger. This guide offers a comprehensive overview of the reaction, including a proposed reaction mechanism, detailed experimental procedures, and quantitative data presented for easy reference.
Introduction
Halogenated pyrimidines are fundamental building blocks in medicinal chemistry due to their versatile reactivity, enabling the construction of complex molecular architectures. Specifically, this compound serves as a key precursor for the synthesis of a wide array of biologically active molecules. The chlorine atom at the 4-position acts as a leaving group, readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. The methoxy group at the 5-position influences the electronic properties of the pyrimidine ring and provides a site for further modification.
The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a standard transformation, with phosphorus oxychloride being the most commonly employed chlorinating agent. The reaction proceeds through the conversion of the keto-enol tautomer of the hydroxypyrimidine to the chloro-derivative. For substrates with multiple hydroxyl groups, controlling the stoichiometry of the chlorinating agent and the reaction conditions is critical to achieve selective mono-chlorination.
Reaction Mechanism and Signaling Pathway
The chlorination of 5-methoxypyrimidin-4-ol with phosphorus oxychloride is believed to proceed through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chloride ion and rearrangement leads to the formation of the chlorinated pyrimidine and phosphoric acid byproducts. The presence of a tertiary amine base, such as triethylamine or N,N-dimethylaniline, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.
Experimental Protocols
The following protocols are adapted from general procedures for the chlorination of hydroxypyrimidines.[1][2][3] Optimization may be required to achieve the desired selectivity and yield for the mono-chlorination of 5-methoxypyrimidin-4-ol.
Protocol 1: Chlorination using Phosphorus Oxychloride and Triethylamine
This protocol outlines a common method for the chlorination of hydroxypyrimidines. Careful control of the stoichiometry of phosphorus oxychloride is essential to favor mono-chlorination.
Materials:
-
5-Methoxypyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA)
-
Toluene (anhydrous)
-
Ice
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend 5-methoxypyrimidin-4-ol (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: Cool the suspension in an ice bath. Slowly add triethylamine (1.1 eq) to the suspension with stirring. Subsequently, add phosphorus oxychloride (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 6 hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Experimental Workflow
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on analogous chlorination reactions of hydroxypyrimidines.[1][2] Note that these values may need to be optimized for the specific synthesis of this compound.
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 2,4-dihydroxy-5-methoxy pyrimidine | 2,4-dihydroxy-5-methoxy pyrimidine |
| Phosphorus Oxychloride (eq) | 2.5 | 2.0 |
| Base | Triethylamine (1.1 eq) | Pyridine (1.5 eq) |
| Solvent | Trimethylbenzene | Toluene |
| Temperature (°C) | 160 | 160 |
| Reaction Time (h) | 3 | 6 |
| Yield (%) | 90 - 96 | Not specified |
| Purity (%) | 98.0 - 99.0 | Not specified |
| Product | 2,4-dichloro-5-methoxy pyrimidine | 2,4-dichloro-5-methoxy pyrimidine |
Note: For the synthesis of this compound from 5-methoxypyrimidin-4-ol, it is recommended to start with a stoichiometric amount of phosphorus oxychloride (1.0-1.2 equivalents) to favor mono-chlorination.
Safety Precautions
-
Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction is exothermic, especially during the addition of phosphorus oxychloride and the quenching step. Proper temperature control is crucial to prevent runaway reactions.
-
Toluene is a flammable and harmful solvent. Handle with care and avoid inhalation.
Conclusion
The synthesis of this compound via the chlorination of 5-methoxypyrimidin-4-ol with phosphorus oxychloride is a key transformation for the preparation of various pharmaceutical intermediates. The provided protocols and data serve as a valuable resource for researchers in drug discovery and development. Careful control of reaction parameters, particularly the stoichiometry of the chlorinating agent, is paramount for achieving the desired selective mono-chlorination. Further optimization of the reaction conditions may be necessary to maximize the yield and purity of the final product.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-5-methoxypyrimidine and Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction involving substituted chloropyrimidines, with a focus on 4-Chloro-5-methoxypyrimidine. Due to the extensive documentation on the closely related and more reactive analog, 5-Bromo-2-chloro-4-methoxypyrimidine, the protocols detailed below are based on this substrate. These established methods offer a robust starting point for developing procedures for this compound, with considerations for the lower reactivity of the C-Cl bond.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the synthesis of biaryl and heteroaryl structures.[1] These motifs are prevalent in pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology.[1][2] Pyrimidine derivatives, as privileged scaffolds, are of significant interest in medicinal chemistry.[1] The electron-deficient nature of the pyrimidine ring enhances the reactivity of attached halogens towards palladium-catalyzed cross-coupling reactions.[1]
Principle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., this compound) to form a Pd(II) complex.[3] The general reactivity order for halogens is I > Br > Cl.
-
Transmetalation: An organoboron species (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center.[3][4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][3]
Application in Drug Discovery: Kinase Inhibitors
Substituted pyrimidines are key components of many kinase inhibitors, which are crucial in treating cancers and autoimmune diseases.[2] These inhibitors often function by blocking the ATP-binding site of kinases in signaling pathways, such as the JAK-STAT pathway, thereby disrupting downstream signaling that can lead to cell proliferation. The ability to synthesize a diverse library of substituted pyrimidines via Suzuki coupling is therefore a powerful tool in drug discovery.
Caption: The JAK-STAT signaling pathway and the point of intervention for pyrimidine-based JAK inhibitors.
Recommended Reaction Conditions for Suzuki Coupling
The following table summarizes typical starting conditions for the Suzuki coupling of halogenated pyrimidines with arylboronic acids, based on protocols for 5-Bromo-2-chloro-4-methoxypyrimidine.[5][6] Optimization will be necessary for specific substrates, particularly for the less reactive this compound, which may require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, or longer reaction times.
| Component | Reagent/Condition | Molar Ratio (vs. Halide) | Typical Range/Value | Notes |
| Pyrimidine Substrate | 5-Bromo-2-chloro-4-methoxypyrimidine | 1.0 equiv. | - | Starting point for this compound. |
| Coupling Partner | Arylboronic Acid | 1.2 equiv. | 1.1 - 1.5 equiv. | Ensures complete consumption of the limiting reagent. |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | 0.05 equiv. | 0.01 - 0.1 equiv. | For C-Cl coupling, catalysts like Pd₂(dba)₃ with ligands such as Xantphos or XPhos may be more effective.[6] |
| Base | K₂CO₃ or K₃PO₄ | 2.0 equiv. | 2.0 - 3.0 equiv. | A base is required to activate the boronic acid.[4] |
| Solvent System | 1,4-Dioxane / Water | - | 4:1 to 10:1 (v/v) | Other common solvents include DME or Toluene.[1] Solvents must be degassed. |
| Temperature | 90 °C | 80 - 110 °C | Higher temperatures may be needed for C-Cl bond activation.[6] | |
| Reaction Time | 12 hours | 4 - 24 hours | Monitor by TLC or LC-MS until starting material is consumed.[5] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with a halogenated pyrimidine.[1][5]
Materials:
-
5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating plate/oil bath
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-chloro-4-methoxypyrimidine, the arylboronic acid, potassium carbonate, and the palladium catalyst.[1][5]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-chloro-4-methoxypyrimidine.[5]
Troubleshooting and Optimization
-
Low or No Reactivity: For C-Cl bond activation, consider using a more active catalyst system, such as Pd₂(dba)₃ with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[6] Increasing the temperature and ensuring the base is anhydrous and finely powdered can also improve results.
-
Side Reactions: The formation of dehalogenated byproducts or homocoupling of the boronic acid can occur. Using a precise stoichiometric amount of the boronic acid and ensuring a thoroughly deoxygenated environment can minimize these side reactions.
-
Poor Yields: If yields remain low, screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/water, DME/water) is recommended.[6] The choice of base can significantly impact the transmetalation step.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-chloro-5-methoxypyrimidine, a versatile building block in medicinal chemistry. The protocols detailed herein are designed to facilitate the synthesis of diverse substituted pyrimidines for applications in drug discovery and development.
The electron-deficient nature of the pyrimidine ring, coupled with the activating effect of the methoxy group, makes the chloro substituent at the 4-position susceptible to a variety of palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, opening avenues to a wide range of novel molecular scaffolds.
Data Presentation: Catalyst Systems and Performance
The selection of an appropriate palladium catalyst system is critical for achieving high yields and reaction efficiency. The following tables summarize recommended starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The data is based on established protocols for analogous chloropyrimidines and serves as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-100 | 75-95 |
| Pd₂(dba)₃ (2-4) | XPhos (4-8) | K₂CO₃ (2-3) | Toluene/H₂O | 90-110 | 70-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85-95 | 65-85 |
| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2) | DMF/H₂O | 100-120 | 70-92 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 90-110 | 80-98 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 75-95 |
| Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 100 | 70-90 |
| G3-XPhos (2) | - | LHMDS (1.5) | THF | 65-80 | 85-99 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Pd Precursor (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp. (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N (2-3) | THF or DMF | 25-60 | 70-95 |
| Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2-3) | Toluene | 50-80 | 65-90 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Acetonitrile | 60-80 | 70-88 |
| PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 60-85 |
Experimental Protocols
The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling of this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1,4-dioxane.
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between this compound and a primary or secondary amine.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add the anhydrous, degassed toluene and stir for a few minutes.
-
Add this compound and the amine to the mixture.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol provides a general procedure for the coupling of this compound with a terminal alkyne.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a 4-Chloro-5-methoxypyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of kinase inhibitors derived from the 4-chloro-5-methoxypyrimidine scaffold. This versatile building block offers a strategic starting point for the development of potent and selective inhibitors targeting a range of kinases implicated in diseases such as cancer. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[1] The strategic placement of a chloro group at the 4-position and a methoxy group at the 5-position allows for directed and selective functionalization to explore the chemical space around the kinase ATP-binding pocket.
Introduction to this compound in Kinase Inhibitor Design
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The this compound scaffold serves as an excellent starting point for generating libraries of potential kinase inhibitors through common and robust chemical transformations such as nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The chlorine atom at the 4-position is the primary site of reaction, allowing for the introduction of various substituents that can interact with different regions of the kinase active site.
Key Synthetic Strategies
The primary synthetic routes for elaborating the this compound scaffold involve the displacement of the C4-chloro substituent. This can be readily achieved through several powerful cross-coupling and substitution reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 4-chloro group by various nucleophiles, most commonly amines. This reaction is a straightforward and widely used method for installing key pharmacophoric elements.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyrimidine core and a variety of aryl or heteroaryl boronic acids. This is a powerful technique for introducing bulky aromatic groups that can occupy hydrophobic pockets within the kinase active site.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile method for forming carbon-nitrogen bonds. It allows for the coupling of a wide range of primary and secondary amines to the pyrimidine scaffold, often under milder conditions than traditional SNAr reactions.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations used to functionalize the this compound scaffold.
Protocol 1: Synthesis of 4-Amino-Substituted-5-methoxypyrimidine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a sealed tube, add the desired amine (1.2 mmol) and DIPEA (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-substituted-5-methoxypyrimidine derivative.
Protocol 2: Synthesis of 4-Aryl-5-methoxypyrimidine Derivatives via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 4-aryl-5-methoxypyrimidine derivative.[2][3][4]
Protocol 3: Synthesis of 4-(Arylamino)-5-methoxypyrimidine Derivatives via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable Buchwald ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous and degassed toluene or 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to an oven-dried Schlenk tube.
-
Add sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the aniline derivative (1.2 mmol).
-
Add anhydrous and degassed toluene (10 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate (30 mL).
-
Filter through a Celite pad, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(arylamino)-5-methoxypyrimidine derivative.[5][6][7][8][9]
Data Presentation
The following tables summarize the inhibitory activities of representative kinase inhibitors containing a 5-methoxypyrimidine core, targeting key kinases in cancer biology.
Table 1: Inhibitory Activity of 5-Methoxypyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| CDK2i-1 | CDK2 | 1,300 | - |
| CDK2i-2 | CDK2/cyclin A | 80 | MCF-7 |
| CDK4/6i-1 | CDK4/cyclin D1 | 150 | - |
| CDK4/6i-2 | CDK6/cyclin D3 | 9 | MCF-7 |
Data compiled from various sources for representative compounds with a 5-methoxypyrimidine scaffold.[10][11][12][13]
Table 2: Inhibitory Activity of 5-Methoxypyrimidine Derivatives against Receptor Tyrosine Kinases (RTKs)
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| EGFRi-1 | EGFR | 8.29 | HepG2 |
| EGFRi-2 | EGFR | 91 | A549 |
| VEGFRi-1 | VEGFR-2 | 45 | - |
| VEGFRi-2 | VEGFR-2 | 60.83 | HCT-116 |
Data compiled from various sources for representative compounds with a 5-methoxypyrimidine scaffold.[14][15][16][17][18][19][20][21][22]
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by pyrimidine-based kinase inhibitors and a general experimental workflow for their synthesis.
Caption: Targeted Kinase Signaling Pathways.
References
- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.unito.it [iris.unito.it]
- 12. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-5-methoxypyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chloro-5-methoxypyrimidine as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer therapy. Detailed protocols for key synthetic transformations and quantitative data on the biological activity of derived compounds are presented to facilitate its application in drug discovery and development.
Introduction
This compound is a key heterocyclic intermediate employed in the synthesis of a variety of biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic aromatic substitution (SNAr), enabling the introduction of various functionalities, particularly amino groups, which are crucial for interaction with kinase active sites. The methoxy group at the 5-position can influence the electronic properties and conformation of the final compound, contributing to its biological activity and pharmacokinetic profile.
Application in the Synthesis of Kinase Inhibitors
Substituted 2,4-diaminopyrimidines are a well-established class of kinase inhibitors. This compound serves as a valuable precursor for the synthesis of 4-anilino-5-methoxypyrimidine derivatives, which are key intermediates in the development of potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). These kinases are critical targets in oncology, and their inhibition can block signaling pathways that drive tumor growth and proliferation.
A notable application is in the synthesis of dual ALK/EGFR inhibitors, which are of significant interest for treating non-small cell lung cancer (NSCLC) harboring specific mutations. The general synthetic strategy involves the nucleophilic aromatic substitution of the chlorine atom in this compound with a substituted aniline.
Profile of a Synthesized ALK/EGFR Dual Kinase Inhibitor
One such potent inhibitor, CHMFL-ALK/EGFR-050, incorporates a 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-phenyl scaffold.[1] This compound demonstrates the utility of the substituted pyrimidine core in achieving high inhibitory potency against both wild-type and mutant forms of ALK and EGFR.
| Property | Value |
| IUPAC Name | N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide |
| Molecular Formula | C33H41ClN8O4S |
| Molecular Weight | 697.24 g/mol |
In Vitro Kinase Inhibitory Activity of CHMFL-ALK/EGFR-050[1]
| Kinase Target | IC50 (nM) |
| EML4-ALK | 2.8 |
| EML4-ALK L1196M | 8.9 |
| EML4-ALK C1156Y | 2.9 |
| EML4-ALK R1275Q | 2.1 |
| EML4-ALK F1174L | 3.5 |
| EGFR del 19 | 1.8 |
| EGFR L858R | 2.1 |
| EGFR T790M | 1.7 |
Cellular Activity of CHMFL-ALK/EGFR-050[1]
| Cell Line | IC50 (nM) |
| H3122 (EML4-ALK) | 18 |
| H1975 (EGFR L858R/T790M) | 15 |
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic steps in the utilization of this compound as a building block for kinase inhibitors.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Substituted Aniline
This protocol describes a general procedure for the reaction of this compound with a substituted aniline to form a 4-anilino-5-methoxypyrimidine intermediate.
Materials:
-
This compound
-
Substituted aniline (e.g., 2-isopropylaniline)
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
Acid catalyst (e.g., concentrated HCl) or a base (e.g., DIPEA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol), add the substituted aniline (1.1-1.5 eq).
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent like diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-anilino-5-methoxypyrimidine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
While the primary application highlighted involves SNAr, the chloro-pyrimidine scaffold is also amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methoxypyrimidine.
Visualizations
Signaling Pathway Inhibition
The following diagram illustrates the dual inhibition of the ALK and EGFR signaling pathways by a kinase inhibitor derived from a 4-anilino-5-methoxypyrimidine scaffold.
Caption: Dual inhibition of ALK and EGFR signaling pathways.
Experimental Workflow
The following diagram outlines a general experimental workflow for the synthesis and evaluation of kinase inhibitors using this compound as a starting material.
Caption: General workflow for synthesis and evaluation.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle is paramount for the modulation of pharmacological properties. Nucleophilic aromatic substitution (SNAr) on activated halopyrimidines represents a powerful and versatile strategy for the synthesis of diverse pyrimidine derivatives. 4-Chloro-5-methoxypyrimidine is a valuable building block in this context, with the electron-deficient nature of the pyrimidine ring, further accentuated by the chloro substituent, facilitating the displacement of the chloride ion by a wide range of nucleophiles.
The accepted mechanism for this transformation is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. Subsequently, the chloride leaving group is expelled, restoring the aromaticity and yielding the substituted pyrimidine product. Generally, the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the 2-position due to greater stabilization of the negative charge in the Meisenheimer intermediate by the para-nitrogen atom.
These application notes provide detailed protocols for the SNAr reactions of this compound with common classes of nucleophiles, namely amines, thiols, and alkoxides/phenoxides. The accompanying quantitative data, derived from analogous reactions on structurally similar pyrimidines, serves as a valuable guide for reaction optimization and library synthesis in drug discovery programs.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on chloropyrimidines with various nucleophiles. The data presented is based on reactions with structurally similar substrates and serves as a guideline for the functionalization of this compound.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | DIPEA | EtOH | 80 - 120 | 2 - 24 | 70 - 95 |
| Secondary Aliphatic Amine | TEA | DMF | 80 - 120 | 4 - 24 | 65 - 90 |
| Aniline | K₂CO₃ | DMSO | 100 - 140 | 12 - 48 | 50 - 85 |
| Benzylamine | TEA | CH₂Cl₂ | Room Temp. | 0.5 | ~82 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkanethiol | NaH | THF | 25 - 60 | 1 - 12 | 75 - 95 |
| Thiophenol | K₂CO₃ | DMF | 25 - 80 | 2 - 12 | 80 - 98 |
Table 3: Reaction with Alcohol and Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 1 - 24 | 80 - 95 |
| Phenol | K₂CO₃ | DMF | 100 - 140 | 12 - 48 | 60 - 85 |
| Benzyl alcohol | tBuOK | DMSO | Room Temp. | 1 - 5 | High |
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for nucleophilic aromatic substitution.
Protocol 1: Amination of this compound
This protocol describes the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., Ethanol, DMF, CH₂Cl₂)
-
Reaction flask with condenser and magnetic stirrer
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (e.g., DIPEA or TEA, 1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C, or room temperature for reactive amines like benzylamine) and stir for the required time (0.5-24 h).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-methoxypyrimidine derivative.
Protocol 2: Thiolation of this compound
This protocol details the reaction of this compound with thiols to form 4-(alkyl/arylthio)-5-methoxypyrimidines.
Materials:
-
This compound
-
Thiol (alkanethiol or thiophenol)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF)
-
Reaction vessel with an inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen anhydrous solvent at room temperature under an inert atmosphere. For highly reactive bases like NaH, exercise appropriate caution.
-
Add this compound (1.0 equiv.) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).[2]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Alkoxylation/Phenoxylation of this compound
This protocol describes the synthesis of 4-alkoxy- and 4-phenoxy-5-methoxypyrimidines.
Materials:
-
This compound
-
Alcohol or Phenol
-
Base (e.g., Sodium methoxide, Potassium tert-butoxide, K₂CO₃)
-
Anhydrous solvent (e.g., the corresponding alcohol, DMSO, DMF)
-
Reaction vessel with an inert atmosphere
-
Standard work-up and purification reagents and equipment
Procedure:
-
Generate the alkoxide or phenoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol or phenol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol or phenol (1.1 equiv.) in the solvent before adding the base.
-
Add this compound (1.0 equiv.) to the alkoxide/phenoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired 4-alkoxy/phenoxy-5-methoxypyrimidine.
References
Application Notes and Protocols: Preparation of 4-amino-5-methoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of 4-amino-5-methoxypyrimidine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their prevalence as scaffolds in various biologically active molecules, particularly as kinase inhibitors.
Introduction
4-amino-5-methoxypyrimidine derivatives are heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of pharmaceutical agents. The pyrimidine core is a key structural motif found in numerous natural and synthetic bioactive compounds, including vitamins and anticancer drugs. The specific substitution pattern of an amino group at the C4 position and a methoxy group at the C5 position imparts unique electronic and steric properties, making these derivatives valuable for targeting various biological pathways.
Recent research has highlighted the role of substituted 4-aminopyrimidines as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery. Derivatives of 4-amino-5-methoxypyrimidine have shown promise in targeting kinases such as Janus kinase 2 (JAK2), Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases like c-Met and VEGFR-2.[1][2][3] Furthermore, some pyrimidine derivatives have been shown to promote osteogenesis through the BMP2/SMAD1 signaling pathway.[4][5]
This document outlines two primary synthetic strategies for the preparation of 4-amino-5-methoxypyrimidine derivatives:
-
Nucleophilic Aromatic Substitution: Amination of a pre-functionalized 4-chloro-5-methoxypyrimidine.
-
Pyrimidine Ring Formation: Cyclization of acyclic precursors to construct the pyrimidine ring.
Detailed experimental protocols for these methods are provided below, along with representative quantitative data and visualizations of a relevant biological pathway and experimental workflow.
Data Presentation
Table 1: Representative Reaction Parameters for the Amination of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ammonia | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | DMF | 90 | 8 | 88 |
| 4 | Morpholine | RuPhos-Pd-G3 | RuPhos | LHMDS | THF | 80 | 6 | 95 |
Note: The data presented are representative and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-5-methoxypyrimidine via Nucleophilic Aromatic Substitution
This protocol describes the amination of this compound using ammonia. This method is a common and effective way to introduce the C4-amino group.
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in methanol) or ammonia gas
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add sodium tert-butoxide (1.2 mmol) to the tube under a positive flow of argon.
-
Add anhydrous toluene (5 mL) via syringe, followed by the ammonia solution (2.0 mmol).
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 4-amino-5-methoxypyrimidine.
Protocol 2: Pyrimidine Ring Synthesis via Cyclization
This protocol outlines a general approach for constructing the 4-amino-5-methoxypyrimidine ring from acyclic precursors. This method is versatile and allows for the introduction of various substituents.
Materials:
-
Methoxyacetonitrile
-
Ethyl formate
-
Sodium ethoxide
-
Formamidine acetate
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Synthesis of 2-methoxy-3-oxopropanenitrile: In a round-bottom flask, dissolve sodium ethoxide (1.1 mol) in anhydrous ethanol (200 mL) under an inert atmosphere. Cool the solution to 0 °C.
-
To this solution, add a mixture of methoxyacetonitrile (1.0 mol) and ethyl formate (1.1 mol) dropwise over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure. To the resulting solid, add diethyl ether, stir, and filter to collect the sodium salt of 2-methoxy-3-oxopropanenitrile.
-
Cyclization to form 4-amino-5-methoxypyrimidine: To a solution of the sodium salt of 2-methoxy-3-oxopropanenitrile (1.0 mol) in ethanol (300 mL), add formamidine acetate (1.2 mol).
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with hydrochloric acid.
-
The product may precipitate upon neutralization. If not, extract the aqueous solution with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 4-amino-5-methoxypyrimidine.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 4-amino-5-methoxypyrimidine derivatives.
Caption: Activation of the BMP2/SMAD1 signaling pathway by a 4-amino-5-methoxypyrimidine derivative, promoting osteogenesis.[5]
References
- 1. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-Chloro-5-methoxypyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in the agrochemical industry, forming the core structure of numerous herbicides, fungicides, and insecticides. 4-Chloro-5-methoxypyrimidine is a functionalized pyrimidine with a reactive chlorine atom, making it a potentially valuable, albeit less documented, intermediate for the synthesis of novel crop protection agents. The methoxy group at the 5-position can influence the electronic properties of the ring and the biological activity of the final product.
While direct synthesis of commercial agrochemicals from this compound is not widely reported, its structure is amenable to a variety of chemical transformations that are fundamental in the development of new active ingredients. These application notes provide an overview of the potential applications of this compound in agrochemical synthesis, based on established reactivity principles of related chloropyrimidines. Detailed experimental protocols for key synthetic transformations are provided to guide researchers in exploring its utility.
Potential Applications in Agrochemical Synthesis
The chemical reactivity of this compound is primarily centered around the displacement of the chlorine atom at the 4-position. This can be achieved through nucleophilic aromatic substitution or various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening.
Potential Agrochemical Targets:
-
Herbicides: Many herbicides, such as the sulfonylureas and pyrimidinyl salicylates, feature a pyrimidine core. This compound can serve as a precursor to novel herbicides targeting key enzymes in plants.
-
Fungicides: The pyrimidine scaffold is present in fungicides like cyprodinil and pyrimethanil. By introducing appropriate functional groups, novel antifungal agents can be developed.
-
Insecticides: Certain insecticides are based on pyrimidine and related heterocyclic structures.
Key Synthetic Transformations and Experimental Protocols
The following sections detail key reactions that this compound can undergo, along with generalized experimental protocols. These protocols are based on methodologies reported for structurally similar chloropyrimidines and may require optimization for this specific substrate.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro group by various nucleophiles. This is a straightforward method for introducing O, N, and S-based functional groups.
Experimental Protocol: Amination via SNAr
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add an anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture with stirring to 80-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the 4-amino-5-methoxypyrimidine derivative.
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Primary or Secondary Amine |
| Base | K₂CO₃, NaH, or Et₃N |
| Solvent | DMF, DMSO, or THF |
| Temperature | 60-120 °C |
| Typical Reaction Time | 4-24 h |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, significantly expanding the synthetic possibilities from this compound.
This reaction is used to form a C-C bond between this compound and an organoboron compound (boronic acid or ester).
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-Chloro-5-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-methoxypyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My chlorination reaction of 4-hydroxy-5-methoxypyrimidine is not going to completion. What are the potential causes and how can I address them?
A1: Incomplete chlorination is a common issue and can be attributed to several factors:
-
Insufficient Reagent: Ensure that an adequate molar excess of the chlorinating agent, typically phosphorus oxychloride (POCl₃), is used. For the conversion of a hydroxyl group to a chlorine atom, at least one equivalent of POCl₃ is mechanistically required. However, using POCl₃ as a solvent or in large excess is a common practice to drive the reaction to completion.
-
Low Reaction Temperature: The chlorination of hydroxypyrimidines generally requires elevated temperatures. Reaction temperatures can range from 80°C to reflux (around 107°C for POCl₃). In some solvent-free methods, temperatures as high as 160°C have been employed to ensure complete conversion.[1][2]
-
Short Reaction Time: The reaction time is critical for the reaction to go to completion and can vary depending on the temperature, scale, and substrate reactivity. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time, which can be several hours.[3]
-
Poor Quality of POCl₃: Phosphorus oxychloride is highly sensitive to moisture. The use of old or improperly stored POCl₃ can lead to reduced reactivity due to hydrolysis. It is advisable to use a fresh or distilled batch of the reagent for optimal results.[1]
-
Presence of Moisture: Ensure all glassware is thoroughly dried before use, as water will react with POCl₃, diminishing its effectiveness and potentially leading to the formation of phosphoric acid, which can complicate the reaction and workup.[4]
Q2: I am observing the formation of a significant amount of byproducts. What are the common side reactions and how can they be minimized?
A2: The primary side reactions in the synthesis of this compound are related to the reactivity of the starting materials and products. Common byproducts and strategies to minimize them include:
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Hydrolysis of the Product: The desired product, this compound, can be susceptible to hydrolysis, converting it back to the starting material, 4-hydroxy-5-methoxypyrimidine, especially during aqueous workup. To minimize this, the reaction mixture should be quenched carefully by pouring it onto crushed ice or into an ice-cold basic solution (e.g., sodium bicarbonate or sodium carbonate solution) with vigorous stirring.[4] This neutralizes the acidic byproducts like HCl and phosphoric acid that can catalyze hydrolysis. Immediate extraction of the product into an organic solvent after neutralization is also recommended.
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Formation of Phosphorylated Intermediates: The reaction between the hydroxyl group of the pyrimidine and POCl₃ proceeds through phosphorylated intermediates. If the reaction is incomplete or the workup is not performed correctly, these intermediates can remain as impurities. Ensuring a sufficient reaction time and temperature can help to drive the reaction to the final chlorinated product.
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Decomposition and Tar Formation: High reaction temperatures can sometimes lead to the decomposition of the starting material or the product, resulting in the formation of a dark, tarry residue. It is important to maintain a controlled reaction temperature and to monitor the reaction to avoid prolonged heating after completion.[1] If using a neat (solvent-free) protocol, consider using a high-boiling inert solvent to better manage the reaction temperature.
Q3: The final product is a dark oil instead of a solid. What could be the cause and how can I purify it?
A3: The presence of impurities or residual solvent can result in the product being an oil rather than a solid.
-
Incomplete Removal of POCl₃: Ensure that the excess phosphorus oxychloride is completely removed under reduced pressure before the workup procedure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[3]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the chlorination of hydroxypyrimidines, which can be adapted for the synthesis of this compound.
| Starting Material | Chlorinating Agent | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2,4-dihydroxy-5-methoxypyrimidine | POCl₃ | Triethylamine/Toluene | 100-160 | 2-6 | 90-96 | 98.0-99.0 | [3][5] |
| 2,4-dihydroxy-5-methoxypyrimidine | POCl₃ | Pyridine/Toluene | 160 | 6 | >90 | >98 | [5] |
| Hydroxypyrimidines (general) | POCl₃ (equimolar) | Pyridine (solvent-free) | 160 | 2 | >80 | High | [2] |
Experimental Protocols
The following is a general experimental protocol for the chlorination of a hydroxypyrimidine, which can be adapted for the synthesis of this compound from 4-hydroxy-5-methoxypyrimidine.
Materials:
-
4-hydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
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Anhydrous toluene (or other high-boiling inert solvent)
-
Triethylamine or Pyridine
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Crushed ice
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Saturated sodium bicarbonate solution
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-5-methoxypyrimidine and anhydrous toluene.
-
Reagent Addition: To the stirred suspension, add phosphorus oxychloride followed by the dropwise addition of triethylamine or pyridine. The addition of the base may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature, e.g., 100-160°C) and maintain it for several hours (2-6 hours, monitor by TLC or LC-MS).[3][5]
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Mandatory Visualization
Below are diagrams illustrating the key chemical transformation and a logical workflow for troubleshooting common issues in the synthesis.
Caption: Main reaction and common side reactions.
Caption: Troubleshooting decision tree.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Chloro-5-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-5-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route, which typically involves the chlorination of 4-hydroxy-5-methoxypyrimidine using a reagent like phosphorus oxychloride (POCl₃).[1][2] Expected impurities include:
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Unreacted Starting Material: 4-hydroxy-5-methoxypyrimidine.
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Hydrolysis Product: The product can hydrolyze back to 4-hydroxy-5-methoxypyrimidine in the presence of water.[3]
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Chlorinating Agent Byproducts: Residual phosphorus-based compounds if POCl₃ is used.[4]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: How can I remove the unreacted 4-hydroxy-5-methoxypyrimidine?
A2: 4-hydroxy-5-methoxypyrimidine is more polar than the chlorinated product. This difference in polarity can be exploited for purification:
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Column Chromatography: A silica gel column using a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate) should effectively separate the less polar product from the more polar starting material.[5][6]
-
Recrystallization: A carefully chosen solvent system will ideally dissolve the product at an elevated temperature while leaving the more polar starting material less soluble, or vice versa.[5][7]
-
Aqueous Wash: An alkaline wash (e.g., with a dilute sodium bicarbonate solution) during the work-up can help remove the acidic 4-hydroxypyrimidine.
Q3: My purified product shows the presence of residual phosphorus-containing impurities. How can I remove them?
A3: Phosphorus-based impurities from chlorinating agents like POCl₃ are typically acidic and can be removed with an aqueous work-up. Washing the organic layer containing the crude product with water or a mild base (like sodium bicarbonate solution) is usually effective.
Q4: I am observing the hydrolysis of my product back to the hydroxy-pyrimidine during purification. How can I prevent this?
A4: this compound can be sensitive to hydrolysis, especially under acidic or basic conditions in the presence of water.[3] To minimize hydrolysis:
-
Ensure all solvents and equipment are dry.
-
Perform aqueous washes with cold solutions to reduce the reaction rate.
-
Neutralize the reaction mixture promptly and avoid prolonged contact with aqueous acidic or basic solutions.
-
Thoroughly dry the organic extracts before solvent evaporation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even when heated. | The solvent is too non-polar for your compound. | Select a more polar solvent. Alternatively, use a two-solvent system where the compound is soluble in a "good" solvent and a "poor" solvent is added to induce crystallization.[8][9] |
| Compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling is too rapid. The solvent may also be too non-polar. | Re-heat the solution to dissolve the oil. Add a small amount of a more polar solvent and allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also help. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. If that fails, try adding a non-polar "anti-solvent" (like hexane) dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly.[10] Chilling the solution in an ice bath may also be necessary. |
| The purity of the product does not improve significantly after recrystallization. | The impurities have very similar solubility characteristics to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent mixture. If recrystallization is ineffective, column chromatography is the recommended next step.[5] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from an impurity. | The eluent system is not optimized. | Adjust the polarity of the mobile phase. If the compounds are eluting too quickly, decrease the polarity (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If they are moving too slowly, increase the polarity.[11] |
| The product is not eluting from the column. | The mobile phase is too non-polar. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[11] |
| Streaking or tailing of the product band. | The compound may be too polar for the eluent, or it could be interacting strongly with the silica gel. The column may be overloaded. | Increase the polarity of the mobile phase. Adding a small amount of a modifier like triethylamine to the eluent can help if the compound is basic. Ensure the amount of crude material loaded is appropriate for the column size. |
Experimental Protocols
Recrystallization Protocol (Single Solvent)
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol, isopropanol, or ethyl acetate) and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice.[12]
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will give the product an Rf value of approximately 0.3.[6] For this compound, a mixture of hexane and ethyl acetate is a good starting point.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the determined mobile phase. If separation is not optimal, the polarity can be gradually increased (gradient elution).
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Compound | Purification Method | Purity | Yield | Reference |
| 2,4-dichloro-5-methoxy pyrimidine | Refining | >99.6% | 57-67% | [2] |
| 2,4-dichloro-5-methylpyrimidine | Distillation | 98% | 88% | [13] |
| 2,4,5-Trichloropyrimidine | Distillation | 96% | 89% | [13] |
Visualizations
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 2. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. benchchem.com [benchchem.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Suzuki Coupling of 4-Chloro-5-methoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 4-Chloro-5-methoxypyrimidine.
Troubleshooting Guides
Low product yield is a common issue in Suzuki coupling reactions, particularly with less reactive chloro-substrates. The following guide outlines potential problems, their causes, and actionable solutions to improve your reaction outcomes.
Table 1: Troubleshooting Common Issues in Suzuki Coupling of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst system for a less reactive chloride.[1] | Switch to a more active catalyst system, such as one with Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] |
| Ineffective base for transmetalation.[1] | Screen stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] | |
| Inappropriate solvent system.[1] | Use a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) to improve solubility and reaction rate.[1][3] | |
| Insufficient reaction temperature. | Gradually increase the reaction temperature, typically in the range of 80-110 °C.[2] Microwave irradiation can also be effective.[4][5] | |
| Deactivation of the Pd(0) catalyst by oxygen.[6] | Ensure all solvents are thoroughly degassed.[6] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2][6] | |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | Presence of oxygen promoting homocoupling. | Rigorously exclude oxygen from the reaction mixture. |
| Protodeboronation of the boronic acid.[5] | Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters) for increased stability.[1] | |
| Non-optimal reaction conditions.[6] | Screen different bases, solvents, and temperatures to find the optimal conditions for your specific substrates.[6] | |
| Sluggish or Incomplete Reaction | Poor solubility of reactants or base. | Choose a solvent system that effectively dissolves all components. Grinding the solid base to a fine powder can also improve its reactivity. |
| Insufficient catalyst loading. | While low catalyst loading is desirable, for challenging couplings, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: Chloropyrimidines are generally less reactive in Suzuki coupling compared to their bromo or iodo counterparts due to the stronger carbon-chlorine (C-Cl) bond.[1] This makes the initial oxidative addition step of the palladium catalyst to the C-Cl bond the rate-limiting step and more difficult to achieve.[7] The electron-donating effect of the 5-methoxy group can further slightly decrease the reactivity of the C-Cl bond.
Q2: What is the best palladium catalyst for this reaction?
A2: While standard catalysts like Pd(PPh₃)₄ can be effective, for challenging substrates like chloropyrimidines, more active catalysts are often required.[4][5] Catalytic systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos (Buchwald ligands) are highly recommended as they promote the formation of the active monoligated palladium(0) species necessary for the oxidative addition to the C-Cl bond.[1]
Q3: Which base should I choose for the reaction?
A3: The choice of base is crucial for the transmetalation step. A variety of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2] For less reactive chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1][2] The optimal base may depend on the specific boronic acid and solvent system used.
Q4: What is the optimal solvent for this Suzuki coupling?
A4: A mixture of an aprotic organic solvent and water is often optimal for Suzuki couplings.[1] Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[1][3] The addition of water can increase the rate of transmetalation. For microwave-assisted reactions, a solvent mixture of 1,4-dioxane and water in a 2:1 ratio has been shown to be effective.[4]
Q5: How can I minimize side reactions like protodeboronation and homocoupling?
A5: Protodeboronation, the cleavage of the C-B bond of the boronic acid, can be minimized by using fresh, high-purity boronic acid and avoiding overly harsh basic conditions or prolonged heating.[5] Using boronic esters can also improve stability.[1] Homocoupling of the boronic acid is often promoted by the presence of oxygen, so maintaining a strictly inert atmosphere is critical.[6]
Data Presentation
The following tables summarize the effects of different reaction parameters on the yield of Suzuki coupling for a related dichloropyrimidine substrate, which can serve as a starting point for the optimization of the this compound coupling.
Table 2: Effect of Catalyst on Suzuki Coupling Yield
| Catalyst | Ligand | Yield (%) | Source |
| Pd(PPh₃)₄ | - | 71 | [4] |
| Pd₂(dba)₃ | - | <5 | [4] |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | 70 | [4] |
Table 3: Effect of Solvent on Suzuki Coupling Yield
| Solvent | Yield (%) | Source |
| 1,4-Dioxane | 71 | [4] |
| THF | 44 | [4] |
| Isopropanol | 64 | [4] |
| DMF | <5 | [4] |
Table 4: Effect of Temperature and Time (Microwave-Assisted)
| Temperature (°C) | Time (min) | Yield (%) | Source |
| 60 | 15 | 45 | [4] |
| 80 | 15 | 68 | [4] |
| 100 | 15 | 81 | [4] |
| 120 | 15 | 80 | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required.
-
Reaction Setup : In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), and the base (2-3 equiv.).[2]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2][6]
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Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).[2]
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Solvent Addition : Add the degassed anhydrous solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical concentration is 0.1-0.5 M.[2]
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Reaction : Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[2]
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Monitoring : Monitor the reaction progress by TLC or LC-MS.[6]
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Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
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Purification : Purify the crude product by column chromatography on silica gel to obtain the desired product.[2]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the standard experimental workflow for performing a Suzuki coupling reaction.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
References
Technical Support Center: Troubleshooting Catalyst Deactivation in Pyrimidine Cross-Coupling
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during pyrimidine cross-coupling reactions. The following guides and frequently asked questions (FAQs) address specific experimental challenges to help you achieve successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura coupling of a chloropyrimidine is resulting in a low yield. What are the primary causes and how can I troubleshoot this?
A1: Low yields in the Suzuki-Miyaura coupling of chloropyrimidines are a common challenge and can often be attributed to catalyst deactivation or suboptimal reaction conditions. Here are the primary factors to investigate:
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Catalyst Deactivation by Pyrimidine Nitrogen: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, forming inactive complexes and inhibiting the catalytic cycle.[1]
-
Poor Substrate Reactivity: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts due to a stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more challenging.[1]
-
Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent are all critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.
Troubleshooting Steps:
-
Optimize the Ligand: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can promote the desired reaction and hinder the formation of off-cycle palladium species.
-
Select an Appropriate Base: The choice of base is crucial. While strong bases like NaOt-Bu can be effective, they may not be suitable for base-sensitive substrates. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point.[2][3]
-
Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[4][5]
-
Ensure Anhydrous and Oxygen-Free Conditions: Suzuki couplings are sensitive to oxygen and water. Thoroughly degas your solvent and ensure all reagents are dry.[4]
-
Consider Microwave Irradiation: Microwave-assisted procedures can often lead to significantly shorter reaction times and improved yields, sometimes with lower catalyst loading.[6]
Q2: I am observing the formation of palladium black in my Buchwald-Hartwig amination reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black, which is finely divided palladium metal, is a common sign of catalyst decomposition. This occurs when the active Pd(0) species agglomerates and precipitates out of the solution, rendering it inactive.
Potential Causes and Solutions:
-
Slow Catalysis: If the catalytic cycle is slow, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration. The use of bulky, electron-rich ligands can accelerate the catalytic cycle and minimize decomposition.
-
Inappropriate Ligand Choice: The supporting ligand plays a crucial role in stabilizing the palladium catalyst. Bidentate phosphine ligands like BINAP and DPPF were developed to prevent the formation of inactive palladium dimers and improve catalyst stability.[7]
-
High Temperatures: Elevated temperatures can sometimes promote catalyst decomposition. If possible, try running the reaction at a lower temperature.
-
Impure Reagents or Solvents: Impurities can contribute to catalyst deactivation and decomposition. Ensure all your reagents and solvents are of high purity.
Issue 2: Formation of Side Products
Q3: My reaction is producing a significant amount of hydrodehalogenation byproduct. What causes this and what steps can I take to minimize it?
A3: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in cross-coupling chemistry.
Potential Causes and Solutions:
-
Base-Induced Side Reactions: The choice of base can influence the rate of hydrodehalogenation. If you are using a strong, sterically hindered base, consider switching to a weaker or less hindered one, such as Cs₂CO₃ or K₃PO₄.[2]
-
High Reaction Temperatures: Higher temperatures can sometimes favor hydrodehalogenation. Lowering the reaction temperature may help to minimize this side product.[2]
-
Ligand Effects: The nature of the phosphine ligand can also play a role. Screening different ligands may reveal one that is more selective for the desired amination.[2]
Q4: I am observing homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I prevent this?
A4: Homocoupling, the reaction of two boronic acid molecules, is another common side reaction.
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. Ensure that your reaction mixture is thoroughly degassed and maintained under an inert atmosphere.[4]
-
Inefficient Transmetalation: If the transfer of the organic group from the boron to the palladium is slow, homocoupling can become more prevalent. Optimizing the base and solvent can help to facilitate a more efficient transmetalation step.
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes help to minimize the homocoupling of the boronic acid.[6]
Data Presentation: Optimizing Reaction Components
The following tables provide a summary of how different reaction components can affect the outcome of pyrimidine cross-coupling reactions.
Table 1: Effect of Base on Yield in Buchwald-Hartwig Amination (Representative Data)
| Base | pKa (approx.) | Typical Yield | Notes |
| NaOt-Bu | ~19 | >95% | High reaction rates, but not suitable for base-sensitive functional groups.[2][8] |
| K₃PO₄ | ~12.3 | 80-95% | A good general base, often used for sensitive substrates.[2] |
| Cs₂CO₃ | ~10 | 70-90% | A weaker base that can be effective and is often used with sensitive substrates.[2][3] |
| K₂CO₃ | ~10.3 | 60-85% | Another common inorganic base, often requiring higher temperatures. |
Table 2: Comparison of Solvents for Suzuki-Miyaura Coupling (General Trends)
| Solvent | Dielectric Constant (approx.) | General Observations |
| Toluene | 2.4 | A common and effective non-polar solvent.[9] |
| 1,4-Dioxane | 2.2 | Another widely used solvent, often in combination with water.[2] |
| Tetrahydrofuran (THF) | 7.6 | A more polar aprotic solvent, can sometimes lead to lower yields.[2][9] |
| N,N-Dimethylformamide (DMF) | 36.7 | A polar aprotic solvent that can influence selectivity in some cases.[9] |
| Water | 80.1 | Often used as a co-solvent, particularly with inorganic bases. Can improve the performance of some reactions.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Degassing (Freeze-Pump-Thaw Method)
This is a highly effective method for removing dissolved oxygen from reaction solvents.[11]
Materials:
-
Schlenk flask or heavy-walled sealed tube
-
Solvent to be degassed
-
Liquid nitrogen
-
High vacuum line
Procedure:
-
Add the solvent to a Schlenk flask, filling it no more than half full.
-
Freeze the solvent by immersing the flask in a dewar of liquid nitrogen. Swirl the flask to ensure even freezing.
-
Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 2-3 minutes while still immersed in liquid nitrogen.
-
Close the stopcock to the vacuum line.
-
Remove the flask from the liquid nitrogen and allow the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle three to four times.
-
After the final cycle, backfill the flask with an inert gas (e.g., argon or nitrogen). The degassed solvent is now ready for use and can typically be stored under an inert atmosphere for 1-2 days.[11]
Protocol 2: Water-Mediated Catalyst Pre-activation for C-N Cross-Coupling
This protocol describes the formation of a highly active Pd(0) catalyst from Pd(OAc)₂.[12]
Materials:
-
Pd(OAc)₂
-
Biaryldialkylphosphine ligand (e.g., SPhos, XPhos)
-
Deionized water
-
Anhydrous, degassed 1,4-dioxane
-
Reaction vessel for pre-activation
-
Main reaction vessel with substrates and base
Procedure:
-
In a separate reaction vessel under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%), the biaryldialkylphosphine ligand (e.g., 3 mol%), and deionized water (e.g., 4 mol%) to anhydrous, degassed 1,4-dioxane.
-
Heat the mixture for 1 minute at 80 °C. A color change to a green solution indicates the formation of the active catalyst.[12]
-
Cool the pre-activated catalyst solution to room temperature.
-
In the main reaction vessel, combine the aryl halide, amine, and base.
-
Transfer the pre-activated catalyst solution from the first vessel to the main reaction vessel via cannula or syringe.
-
Proceed with the reaction by heating to the desired temperature and monitoring its progress.
Protocol 3: General Procedure for a Buchwald-Hartwig Amination of a Halopyrimidine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Halopyrimidine
-
Amine
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst and the phosphine ligand. Evacuate and backfill the flask with an inert gas three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base, the halopyrimidine (1.0 equiv), and the amine (1.2 equiv).
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A workflow for troubleshooting low yields in pyrimidine cross-coupling.
Caption: Mechanism of catalyst poisoning by pyrimidine nitrogen.
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. How To [chem.rochester.edu]
- 12. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid homocoupling in Suzuki reactions of halopyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding homocoupling side reactions in the Suzuki-Miyaura coupling of halopyrimidines.
Troubleshooting Guide: Minimizing Homocoupling
This guide addresses common issues encountered during the Suzuki coupling of halopyrimidines that lead to the formation of undesired homocoupled products.
| Problem | Potential Cause | Troubleshooting Steps |
| High levels of boronic acid homocoupling product observed. | 1. Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3][4] | - Inert Atmosphere: Rigorously degas all solvents and the reaction mixture.[1] Perform the entire reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1][5] - Degassing Protocol: Sparge solvents with an inert gas for 15-30 minutes before use. For highly sensitive reactions, use the "freeze-pump-thaw" method for solvents.[1] |
| 2. Presence of Pd(II) Species: Using Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) can lead to residual Pd(II) that catalyzes homocoupling if the reduction to Pd(0) is slow or incomplete.[1][6] | - Use Pd(0) Precatalyst: Whenever possible, use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] - Add a Reducing Agent: If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents) to facilitate the formation of the active Pd(0) catalyst.[1][7] | |
| 3. Inappropriate Catalyst/Ligand System: The choice of ligand significantly impacts the reaction outcome.[1][5] | - Screen Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can promote reductive elimination of the desired product over side reactions.[1][5][8] - Catalyst Screening: Set up small-scale parallel reactions to test various catalyst and ligand combinations to find the most effective system for your specific substrates.[1] | |
| 4. Suboptimal Base or Solvent: The base and solvent can influence the rates of competing reaction pathways.[1][9] | - Optimize Base and Solvent: Screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., 1,4-dioxane, Toluene, THF), often with an aqueous component.[1][10] | |
| Low yield of the desired cross-coupled product with starting material remaining. | 1. Catalyst Inhibition: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[5] | - Ligand Choice: Use bulky ligands that can help prevent the pyrimidine nitrogen from strongly coordinating to the palladium.[5] |
| 2. Protodeboronation: The boronic acid can be unstable, especially under basic conditions, leading to the cleavage of the C-B bond.[5] | - Anhydrous Conditions: If feasible for your base system, running the reaction under anhydrous conditions can minimize this side reaction.[5] - Stable Boron Reagents: Use more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[1] These provide a slow, controlled release of the boronic acid.[1] | |
| 3. Incorrect Stoichiometry: A large excess of boronic acid can favor the homocoupling side reaction.[5] | - Adjust Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.[5] | |
| 4. Slow Reaction Rate: The reaction may be too slow at the chosen temperature, allowing side reactions to dominate. | - Increase Temperature: Consider increasing the reaction temperature. Microwave reactors can be effective for accelerating sluggish reactions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid (or its derivative) couple to form a symmetrical biaryl byproduct. This process consumes the nucleophilic coupling partner, reduces the yield of the desired heterocoupled product, and can create purification challenges.[1][3]
Q2: How does oxygen cause homocoupling?
A2: Oxygen acts as an oxidant, converting the catalytically active Pd(0) into Pd(II) species.[1][3][4] These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of two boronic acid molecules, regenerating Pd(0) in the process.[6] Therefore, maintaining a strictly inert, oxygen-free environment is crucial for minimizing this side reaction.[1]
Q3: I'm using a Pd(II) precatalyst like Pd(OAc)₂. What's the best way to prevent homocoupling?
A3: When using Pd(II) precatalysts, the in-situ reduction to Pd(0) is a critical step. If this reduction is inefficient, the remaining Pd(II) can drive homocoupling.[1] To mitigate this, you should:
-
Ensure Rigorous Degassing: This prevents the re-oxidation of the newly formed Pd(0) back to Pd(II).[1]
-
Use Phosphine Ligands: Phosphine ligands can themselves act as reducing agents for the Pd(II) center.[1]
-
Add a Mild Reductant: Adding a mild reducing agent, such as potassium formate, can help ensure the complete and rapid conversion of Pd(II) to the active Pd(0) state.[1][7]
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?
A4: Yes. Boronic acids can be prone to decomposition and side reactions.[1] Using more stable derivatives, such as pinacol esters (Bpin) or MIDA boronates, can often suppress homocoupling.[1] These reagents provide a slower, more controlled release of the boronic acid into the catalytic cycle, which can minimize its concentration at any given time and thus reduce the rate of the bimolecular homocoupling reaction.[1][5]
Q5: Are certain bases better than others for avoiding homocoupling with halopyrimidines?
A5: The choice of base is critical and often substrate-dependent. While there is no single "best" base, inorganic bases like K₃PO₄ and K₂CO₃ are commonly and successfully used for Suzuki couplings of halopyrimidines.[10] The optimal base should be determined through screening, as it can significantly influence the balance between the desired cross-coupling and undesired side reactions.[1]
Experimental Protocols
General Protocol for Minimizing Homocoupling in Suzuki Coupling of a Halopyrimidine
This protocol provides a starting point for optimizing reactions to avoid homocoupling.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen).[11]
-
Reagent and Solvent Preparation:
-
Degas the reaction solvent(s) (e.g., 1,4-dioxane/water) by sparging with an inert gas for at least 15-30 minutes.[1]
-
If using a Pd(II) precatalyst, ensure any reducing agents are freshly sourced.
-
-
Reaction Assembly (under Inert Atmosphere):
-
To a reaction flask equipped with a magnetic stir bar, add the halopyrimidine (1.0 eq.), the boronic acid or ester (1.1-1.2 eq.), the base (e.g., K₃PO₄, 2-3 eq.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the ligand (if required).[10]
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
-
Reaction Execution:
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Homocoupling
Caption: A troubleshooting workflow for addressing homocoupling.
Competing Suzuki Catalytic Cycles
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Improving Regioselectivity in Dichloropyrimidine Reactions
Welcome to the technical support center for regioselective reactions of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for controlling reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions on unsubstituted 2,4-dichloropyrimidines?
Generally, reactions on an unsubstituted 2,4-dichloropyrimidine ring favor substitution at the C4 position over the C2 position.[1][2][3] The established reactivity order is C4(6) > C2 » C5 for both palladium-catalyzed cross-couplings and SNAr displacements.[4][5] This preference is often attributed to the greater electrophilicity and the ability of the intermediate to better delocalize the negative charge during C4 attack.[6][7] However, this intrinsic selectivity is often moderate, which can lead to the formation of C4 and C2 isomer mixtures that are difficult to separate.[2][3][4]
Q2: What are the key factors that control regioselectivity in dichloropyrimidine reactions?
Regioselectivity is highly sensitive to a combination of electronic and steric factors, as well as the specific reaction conditions.[2][8] Key influencing factors include:
-
Substitution Pattern on the Pyrimidine Ring: Electron-withdrawing groups (EWGs) at the C5 position typically enhance the natural preference for C4 substitution.[2][7] Conversely, electron-donating groups (EDGs) at the C6 position can reverse this selectivity, favoring the C2 position.[7][8][9]
-
Nature of the Nucleophile: While many nucleophiles prefer the C4 position, some can exhibit high C2 selectivity.[7] For instance, tertiary amines have been shown to direct substitution to the C2 position, particularly when a C5-EWG is present.[7][10][11] Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can strongly favor C4 substitution.[2][4]
-
Reaction Conditions: The choice of catalyst, base, solvent, and temperature are all critical.[2][3] For example, specific palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have been developed to achieve C2-selective C-S coupling.[1][12] In Pd-catalyzed aminations, LiHMDS has proven to be a superior base for achieving high C4 selectivity.[2][4]
Q3: How can I improve selectivity for the C4 position?
To enhance C4 selectivity, consider the following strategies:
-
Substrate Modification: If possible, introduce an electron-withdrawing group (EWG) at the C5 position of the pyrimidine ring.[2][11]
-
Choice of Base and Nucleophile: For aminations, using a strong base like LiHMDS to form an anionic nucleophile (anilide) before it is introduced to the pyrimidine can dramatically increase C4 selectivity.[4]
-
Catalyst System: In Pd-catalyzed aminations, a combination of Pd(OAc)₂ with a phosphine ligand like dppb (1,4-bis(diphenylphosphino)butane) and LiHMDS base is highly effective.[2][4] For Suzuki couplings, ligand-free "Jeffery" conditions can provide exceptional C4 selectivity (>99:1).
-
Solvent and Temperature Control: Certain solvent systems, such as n-butanol with DIPEA, have been reported to yield a single C4-substituted product.[3] Optimizing temperature is also crucial; for microwave-assisted Suzuki couplings, 100 °C was found to be optimal to maximize yield while avoiding the formation of di-substituted byproducts.[13]
Q4: Under what conditions is C2 amination or substitution favored?
Achieving C2 selectivity requires overcoming the inherent C4 preference. Key strategies include:
-
Ring Substitution: Introducing an electron-donating group (EDG), such as a methoxy or amino group, at the C6 position can make the C2 position more susceptible to nucleophilic attack.[6][8][9]
-
Specific Nucleophiles: Tertiary amines show excellent C2 selectivity in SNAr reactions on 2,4-dichloropyrimidines that have an EWG at the C5 position.[10][11]
-
Catalyst-Controlled Reactions: For C-S bond formation, a palladium precatalyst supported by a bulky N-heterocyclic carbene (NHC) ligand can invert the conventional selectivity and provide C2-thioethers.[1][12][14]
-
Functional Group Interconversion: In some cases, it may be advantageous to convert the C4-chloro group to a different functional group (e.g., a thioether) to direct subsequent reactions to the C2 position.[3][7]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with dichloropyrimidines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor C4/C2 Regioselectivity (Mixture of Isomers) | The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.[2][7] | 1. Optimize Conditions: Systematically screen different solvents, bases, and temperatures.[7] For C4-amination, switch to a LiHMDS base in THF at low temperatures (-20 °C to 0 °C).[4] 2. Change the Nucleophile: If using a neutral amine, try converting it to an anionic nucleophile with a strong base before addition.[2][4] 3. Modify the Catalyst: For cross-coupling reactions, screen different palladium catalysts and ligands.[1][13] |
| Low or No Conversion | 1. Insufficiently reactive nucleophile or deactivated substrate. 2. Reaction temperature is too low.[15] 3. Inappropriate solvent or base.[7] 4. Inactive catalyst.[15] | 1. Increase Reactivity: Use a stronger nucleophile or consider a different synthetic route if the pyrimidine ring is highly deactivated.[7] 2. Adjust Temperature: Gradually increase the reaction temperature, monitoring for side product formation.[7] Microwave irradiation can be effective for Suzuki couplings.[13] 3. Screen Conditions: Test a range of solvents and bases to find the optimal combination for your specific substrate and nucleophile.[2][7] |
| Reaction Favors C4, but C2 Product is Desired | The C4 position is the electronically favored site for attack in most cases.[1][6] | 1. Modify the Substrate: Introduce an electron-donating group (EDG) at the C6 position to electronically favor the C2 site.[2][8] 2. Use a C2-Directing System: For SNAr, use a tertiary amine nucleophile on a C5-EWG substituted dichloropyrimidine.[10][11] For C-S coupling, employ a specialized Pd/NHC catalyst system.[1][12] |
| Unwanted Di-substitution Occurs | 1. The mono-substituted product is reactive under the reaction conditions. 2. Reaction is run for too long or at too high a temperature.[7][13] 3. Incorrect stoichiometry of reagents. | 1. Control Stoichiometry: Use only a slight excess of the nucleophile or coupling partner (e.g., 1.1 equivalents).[2][7] 2. Monitor Reaction Closely: Track the reaction's progress by TLC or LC-MS and quench it as soon as the mono-substituted product is maximized.[2][7] 3. Lower Temperature: Running the reaction at a lower temperature can often prevent the second substitution.[4] |
Data Presentation
Table 1: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidine
| Entry | Amine | Conditions | C4/C2 Ratio | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| 1 | Dibutylamine | K₂CO₃, DMAc, rt, 1 h | 70:30 | - | [4] |
| 2 | Dibutylamine | Pd(OAc)₂/dppb, LiHMDS, THF, 0 °C, 1 h | 99:1 | 95 | [4] |
| 3 | Morpholine | K₂CO₃, DMAc, rt, 1 h | 60:40 | - | [4] |
| 4 | Morpholine | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C, 1 h | 99:1 | 96 | [4] |
| 5 | Aniline | K₂CO₃, DMAc, rt, 1 h | 85:15 | - | [4] |
| 6 | Aniline | No Catalyst, LiHMDS, THF, -60 °C, 0.5 h | >99:1 | 93 |[4] |
Table 2: C4-Selective Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Entry | Catalyst (mol%) | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | THF | K₂CO₃ | 60 | 24 h | 45 | [13] |
| 2 | Pd(PPh₃)₄ (3) | 1,4-Dioxane | K₂CO₃ | 60 | 24 h | 71 | [13] |
| 3 | Pd(PPh₃)₄ (0.5) | 1,4-Dioxane | K₂CO₃ | 100 (MW) | 15 min | 81 | [13] |
| 4 | Pd(PPh₃)₄ (0.5) | 1,4-Dioxane | K₂CO₃ | 120 (MW) | 15 min | 79 |[13] |
Key Experimental Protocols
Protocol 1: Highly C4-Selective Pd-Catalyzed Amination with Secondary Amines [2][4]
This protocol is optimized for achieving high C4 selectivity by premixing the amine and base to prevent a non-selective background SNAr reaction.
-
Catalyst Preparation: In an inert atmosphere glovebox, add Pd(OAc)₂ (1-2 mol %) and dppb (1,4-bis(diphenylphosphino)butane, 1-2 mol %) to an oven-dried reaction flask.
-
Reaction Setup: Remove the flask from the glovebox. Add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous THF.
-
Amine-Base Premixing: In a separate flask, dissolve the secondary amine (1.1 equiv) in anhydrous THF and cool the solution to the desired reaction temperature (e.g., -20 °C). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise to this solution.
-
Reaction Execution: Transfer the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst via cannula. The order of addition is critical.[4]
-
Monitoring and Workup: Stir the reaction at the set temperature for 1-2 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C2-Selective SNAr Amination with Tertiary Amines [2][10][11]
This protocol leverages the inherent preference of tertiary amines for the C2 position on C5-EWG substituted dichloropyrimidines.
-
Reaction Setup: To a solution of a 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in a suitable solvent like chloroform (CHCl₃), add the tertiary amine (e.g., triethylamine, 2.0 equiv).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often rapid and can be complete within 1 hour.[2]
-
Monitoring and Workup: Monitor reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude product, which is an N-dealkylated secondary amine at the C2 position, can be purified by flash column chromatography on silica gel.[10][11]
Protocol 3: C4-Selective Microwave-Assisted Suzuki Coupling [13]
This method provides a rapid and efficient synthesis of C4-aryl pyrimidines with very low catalyst loading.
-
Reaction Setup: In a microwave reaction vessel, combine the 2,4-dichloropyrimidine (1.0 equiv), the aryl or heteroaryl boronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.5 mol %).
-
Solvent Addition: Add 1,4-dioxane as the solvent.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to 100 °C for 15 minutes.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Logical relationship of factors influencing regioselectivity.
Caption: Experimental workflow for C4-selective amination.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 13. mdpi.com [mdpi.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
Navigating the Synthesis of 4-Chloro-5-methoxypyrimidine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the scale-up synthesis of 4-Chloro-5-methoxypyrimidine, a key building block in the creation of various pharmaceutical compounds, can present a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis, ensuring a smoother and more efficient experimental process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions to get your experiment back on track.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Optimize reaction conditions: Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by TLC or LC-MS. Extend the reaction time, checking for starting material consumption at regular intervals. |
| Inactive chlorinating agent: The phosphorus oxychloride (POCl₃) may have degraded due to improper storage or exposure to moisture. | Use fresh or purified POCl₃: Ensure the POCl₃ is of high purity and has been stored under anhydrous conditions. Consider using a freshly opened bottle or distilling the POCl₃ before use. | |
| Formation of Di-chlorinated Byproduct | Excess chlorinating agent: Using a significant excess of POCl₃ can lead to the formation of 4,6-dichloro-5-methoxypyrimidine. | Control stoichiometry: Carefully control the molar ratio of the starting material to POCl₃. Aim for a ratio close to 1:1 or a slight excess of the chlorinating agent. |
| High reaction temperature: Elevated temperatures can favor the formation of the di-chlorinated product. | Lower the reaction temperature: Perform the reaction at a lower temperature and monitor the formation of the desired mono-chloro product versus the di-chloro byproduct. | |
| Product Hydrolysis During Workup | Presence of water: Chloropyrimidines can be sensitive to hydrolysis, especially in the presence of residual acidic conditions from the reaction. | Anhydrous workup: Ensure all workup steps are performed under anhydrous conditions until the product is isolated. Use anhydrous solvents for extraction and drying agents to remove any trace moisture. Quenching the reaction mixture by pouring it onto ice should be done carefully and quickly, followed by immediate extraction. |
| Difficulty in Product Purification | Similar polarity of starting material and product: The starting material (e.g., 5-methoxyuracil) and the product may have similar polarities, making separation by column chromatography challenging. | Optimize chromatography conditions: Use a solvent system that provides good separation on a TLC plate before running a column. Consider using a gradient elution to improve separation. Recrystallization can also be an effective purification method. |
| Presence of colored impurities: The reaction mixture may be dark, and the isolated product may have a yellow or brown color. | Decolorization: Treat the crude product solution with activated carbon to remove colored impurities before crystallization or final purification steps. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the synthesis of this compound.
Q1: What is the most common starting material for the synthesis of this compound?
The most common starting material is 5-methoxyuracil (also known as 5-methoxypyrimidine-2,4(1H,3H)-dione). This is then chlorinated to yield the target compound.
Q2: What is the role of a tertiary amine (e.g., triethylamine, N,N-dimethylaniline) in the chlorination reaction?
A tertiary amine acts as an acid scavenger, neutralizing the HCl gas produced during the reaction with phosphorus oxychloride. This helps to drive the reaction to completion and can sometimes reduce the formation of byproducts.
Q3: Can other chlorinating agents be used besides phosphorus oxychloride (POCl₃)?
While POCl₃ is the most common and cost-effective chlorinating agent for this transformation, other reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) could potentially be used. However, reaction conditions would need to be significantly re-optimized, and these reagents may present different selectivity and handling challenges.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable solvent system for TLC should be developed to clearly distinguish between the starting material, the desired product, and any major byproducts.
Q5: What are the key safety precautions to take during this synthesis?
Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. The quenching of excess POCl₃ is highly exothermic and should be done slowly and with extreme caution by adding the reaction mixture to ice water.
Experimental Protocols
While a specific protocol for the selective synthesis of this compound at scale is not widely published, the following adapted procedure from the synthesis of a related compound provides a strong starting point. Optimization will be necessary to maximize the yield of the mono-chlorinated product.
Adapted Protocol: Chlorination of 5-Methoxyuracil
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-methoxyuracil (1 equivalent).
-
Addition of Reagents: Add an anhydrous solvent such as toluene or acetonitrile (5-10 volumes). Begin stirring the suspension and add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise at room temperature.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 10 volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizing the Process
To better understand the experimental workflow and troubleshooting logic, the following diagrams have been created.
Technical Support Center: Removal of Phosphorus-Based Impurities from Chlorination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phosphorus-based impurities in chlorination reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of phosphorus-based impurities.
Issue 1: Persistent Phosphorus Contamination After Standard Distillation
Q: I've performed a standard fractional distillation of my chlorinated product (or chlorinating agent like thionyl chloride), but analytical tests (³¹P NMR or GC-MS) still show significant phosphorus contamination (e.g., POCl₃). What should I do?
A: Standard distillation can be ineffective if the boiling points of your product and the phosphorus impurity are too close, or if azeotropes form. Consider the following solutions:
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Chemical Treatment Followed by Distillation: Convert the phosphorus impurity into a non-volatile salt or complex before distillation. A common method for purifying thionyl chloride involves the addition of triphenyl phosphite.
-
Use of High-Efficiency Distillation Columns: Employ a longer, packed distillation column (e.g., Vigreux or Raschig-packed) to increase the number of theoretical plates and improve separation.
-
Azeotropic Distillation: If you are trying to remove excess thionyl chloride from a reaction mixture, adding a solvent like toluene can help. Toluene forms an azeotrope with thionyl chloride, allowing for its removal at a lower temperature.
Issue 2: Low Yield or Product Decomposition During Purification
Q: When I try to purify my chlorinating agent (e.g., thionyl chloride) by heating, I get a low yield and the product is discolored (yellow/orange). What is causing this and how can I prevent it?
A: Thionyl chloride can decompose near its boiling point, especially if it is impure, leading to the formation of species like disulfur dichloride which causes discoloration.
-
Vacuum Distillation: Distilling under reduced pressure will lower the boiling point and minimize thermal decomposition.
-
Use of Additives: Distilling over a small amount of linseed oil (1-2%) or diterpene can help to prevent decomposition and remove acidic impurities.[1]
-
Pre-treatment: Refluxing crude thionyl chloride with sulfur before distillation can help to convert sulfuryl chloride and other sulfur chlorides into less volatile forms that are easier to separate.[1]
Issue 3: Inconsistent or Failed Downstream Reactions
Q: My subsequent reaction (e.g., amide coupling, Grignard reaction) is failing or giving low yields after using a chlorinated intermediate. Could residual phosphorus impurities be the cause?
A: Yes, residual phosphorus compounds like POCl₃ or PCl₃ can interfere with many downstream reactions.
-
Mechanism of Interference: Phosphorus halides can react with nucleophiles (e.g., amines, Grignard reagents), consuming them and reducing the yield of your desired product. They can also act as unwanted Lewis acids, catalyzing side reactions.
-
Solution: Ensure your chlorinated intermediate is of high purity. Use one of the advanced purification methods described in this guide. After purification, confirm the absence of phosphorus impurities using a sensitive analytical technique like ³¹P NMR or GC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the most common phosphorus-based impurities in chlorination reactions?
A1: The most common phosphorus-based impurities, especially when using reagents like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) in the synthesis of other chlorinating agents like thionyl chloride (SOCl₂), are phosphorus oxychloride (POCl₃) and unreacted PCl₃.
Q2: Why is it important to remove these phosphorus impurities in the context of drug development?
A2: In drug development, even trace impurities can have significant consequences.[2] Residual phosphorus compounds can:
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React with the active pharmaceutical ingredient (API), reducing its efficacy and stability.
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Lead to the formation of toxic byproducts.
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Interfere with downstream processing and formulation.
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Complicate the regulatory approval process, as strict limits are placed on impurities in final drug products.
Q3: What is the best method for purifying thionyl chloride from phosphorus oxychloride?
A3: The most effective method often involves a combination of chemical treatment and fractional distillation. Distillation over 10% (w/w) triphenyl phosphite is a highly effective and commonly cited method for obtaining gas chromatographically pure thionyl chloride.[1] The triphenyl phosphite reacts with phosphorus chlorides to form non-volatile products that remain in the distillation flask.
Q4: How can I confirm that all phosphorus impurities have been removed?
A4: Highly sensitive analytical techniques are required for confirmation.
-
³¹P NMR Spectroscopy: This is a very direct and quantitative method for detecting phosphorus-containing compounds.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique, often requiring derivatization of the phosphorus compounds to make them more volatile.[4]
Data Presentation
Table 1: Boiling Points of Common Reagents and Impurities
| Compound | Boiling Point (°C at 1 atm) |
| Thionyl Chloride (SOCl₂) | 76 |
| Phosphorus Oxychloride (POCl₃) | 105.8 |
| Phosphorus Trichloride (PCl₃) | 76.1 |
| Sulfur Dichloride (SCl₂) | 59 |
| Sulfuryl Chloride (SO₂Cl₂) | 69.1 |
Note: The close boiling points of SOCl₂ and PCl₃ make their separation by simple distillation difficult.
Table 2: Comparison of Purification Methods for Thionyl Chloride
| Method | Additive(s) | Typical Purity | Advantages | Disadvantages |
| Fractional Distillation | None | Moderate | Simple setup | Ineffective for close-boiling impurities; risk of thermal decomposition. |
| Distillation with Additives | Quinoline and/or Linseed Oil | High | Removes acidic impurities and reduces decomposition. | Can introduce organic impurities if not carefully performed. |
| Distillation with Triphenyl Phosphite | 10% (w/w) Triphenyl Phosphite | Very High (GC pure) | Highly effective at removing phosphorus chlorides.[1] | Cost of triphenyl phosphite. |
| Distillation with Sulfur and AlCl₃ Catalyst | Sulfur, AlCl₃ | Very High (<0.1% Sulfur Chlorides)[1] | Single distillation process for high purity.[1] | Requires preparation of the sulfur-AlCl₃ catalyst. |
Experimental Protocols
Protocol 1: Purification of Thionyl Chloride using Triphenyl Phosphite
Objective: To remove phosphorus-based impurities from commercial thionyl chloride.
Materials:
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Commercial thionyl chloride (SOCl₂)
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Triphenyl phosphite ((C₆H₅O)₃P)
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Distillation apparatus (round-bottom flask, Vigreux column, condenser, receiving flask) with ground glass joints, dried in an oven.
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Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is completely dry to prevent reaction with thionyl chloride.
-
Charging the Flask: To the round-bottom flask, add commercial thionyl chloride. Add triphenyl phosphite at a concentration of 10% (w/w) relative to the thionyl chloride.[1]
-
Distillation: Heat the mixture gently using a heating mantle. Discard the initial small fraction (forerun).
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Collection: Collect the fraction that distills at the boiling point of thionyl chloride (76 °C at 1 atm).
-
Storage: Store the purified thionyl chloride in a tightly sealed, dry, glass container under an inert atmosphere.
Protocol 2: Quantification of Phosphorus Impurities by ³¹P NMR
Objective: To quantify the concentration of phosphorus-based impurities in a sample.
Materials:
-
NMR spectrometer with a phosphorus probe
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., triphenyl phosphate)
-
Sample to be analyzed
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Acquisition: Transfer the solution to an NMR tube. Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the phosphorus nuclei) to allow for complete relaxation and ensure accurate integration.
-
Data Analysis: Integrate the signals corresponding to the phosphorus impurity and the internal standard.
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Calculation: Calculate the concentration of the impurity using the following formula:
Concentration_impurity = (Area_impurity / Area_standard) * (Moles_standard / Moles_impurity_per_molecule) * (MW_impurity / Volume_sample)
Visualizations
Caption: Experimental workflow for the purification of thionyl chloride.
Caption: Logical workflow for troubleshooting phosphorus contamination.
References
- 1. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reactions Involving 4-Chloro-5-methoxypyrimidine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5-methoxypyrimidine.
Section 1: General Work-up and Purification FAQs
This section addresses common issues encountered during the work-up and purification of reactions involving this compound.
Question 1: After my reaction, the mixture is a dark, opaque color, and I cannot see the phase separation during aqueous extraction. What should I do?
Answer: This is a common issue, especially with palladium-catalyzed reactions which can produce finely dispersed palladium black.
-
Initial Filtration: Before extraction, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite® or diatomaceous earth.[1][2][3] This will remove the heterogeneous catalyst and other fine inorganic solids that often obscure the phase boundary.[1][4]
-
Visualization Aid: If the mixture remains dark, try adding a polypropylene cap or a septum to the separatory funnel; these items are inert and will typically float at the interface, making the phase boundary more visible.[5]
-
Alternative Work-up: If an emulsion or significant precipitate forms, it may be necessary to remove the solvent under reduced pressure and then triturate the residue with a solvent that dissolves the product but not the impurities.
Question 2: I've formed a persistent emulsion during the aqueous wash of my organic layer. How can I resolve this?
Answer: Emulsions are common when residual surfactants, bases, or salts are present. Here are several strategies to break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Change Solvent Polarity: Add a small amount of a different organic solvent to alter the polarity of the organic phase.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool.
-
Patience and Gentle Agitation: Allow the mixture to stand undisturbed for an extended period. Gentle swirling, rather than vigorous shaking, can sometimes help the layers to separate.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.
Question 3: My product seems to be partially soluble in the aqueous layer. How can I maximize recovery?
Answer: Product loss to the aqueous layer can occur if the product has some polarity.
-
Back-Extraction: After the initial separation, extract the aqueous layer one or more times with fresh portions of the organic solvent. Combine all organic extracts to maximize product recovery.
-
Salting Out: Before extraction, add a significant amount of a salt like NaCl or (NH₄)₂SO₄ to the aqueous layer. This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.
-
pH Adjustment: If your product has acidic or basic functional groups, ensure the pH of the aqueous layer is adjusted to a point where the product is in its neutral, less water-soluble form.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is a common substrate for Suzuki and Buchwald-Hartwig cross-coupling reactions. A primary challenge in the work-up of these reactions is the removal of the palladium catalyst.
Question 4: What is the most straightforward method to remove a palladium catalyst after a Suzuki or Buchwald-Hartwig reaction?
Answer: The simplest method is filtration through Celite®. This is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) and palladium species that have precipitated out of solution as palladium black.[2]
Experimental Protocol 1: Palladium Removal by Celite® Filtration
-
Cool Reaction: Allow the completed reaction mixture to cool to room temperature.
-
Dilute: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) to reduce viscosity.[1]
-
Prepare Celite® Pad: Prepare a short (1-2 cm) pad of Celite® in a Büchner or sintered glass funnel over a piece of filter paper.[1][2]
-
Filter: Slowly pour the diluted reaction mixture onto the Celite® pad.
-
Wash: Wash the pad thoroughly with additional fresh solvent to ensure complete recovery of the product.[1]
-
Collect: The collected filtrate contains the crude product, now free of insoluble palladium species.[1]
Question 5: Celite® filtration did not remove all the color from my organic layer, suggesting soluble palladium remains. What are my options?
Answer: If soluble palladium complexes are present, filtration alone is insufficient.[1] The next step is to use a scavenger to bind the soluble palladium, which can then be removed by filtration.
Palladium Scavenger Troubleshooting Guide
| Issue | Scavenger Type | Typical Loading | Procedure | Citation |
| Soluble Pd(II) or Pd(0) complexes | Thiol-based scavengers (e.g., thiol-functionalized silica) | Manufacturer specified (wt% or equivalents) | Add scavenger to the filtrate, stir for a few hours to overnight, then filter to remove the scavenger-Pd complex. | [1][3] |
| Residual palladium in a non-polar solvent | Polystyrene-bound scavengers (e.g., polystyrene-bound TMT) | Varies | Similar to silica scavengers; add to the solution, stir, and filter. May require longer stirring times. | [3] |
| High value product requiring very low Pd levels | Specialty resins (e.g., PhosphonicS SPM32) | Varies | These can be highly efficient, removing >99% of palladium. Often used in a packed bed or with a rotating bed reactor. | [6] |
| Alternative to scavengers | Activated Carbon | Varies | Stirring the organic solution with activated carbon can adsorb palladium complexes. Filter to remove the carbon. | [7] |
Data adapted from various sources on palladium removal techniques.[1][6][7]
Caption: Decision tree for selecting a palladium removal method.
Question 6: I am performing a Buchwald-Hartwig amination and my work-up is complicated by the strong base (e.g., NaOtBu). What is a standard work-up procedure?
Answer: A standard work-up for a Buchwald-Hartwig reaction involves quenching the base, removing the catalyst, and then performing an extraction.
Experimental Protocol 2: General Work-up for Buchwald-Hartwig Amination
-
Cool and Quench: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Dilute: Dilute the mixture with an organic solvent like ethyl acetate.[8]
-
Filter: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8] Wash the Celite® pad with additional ethyl acetate.[8]
-
Extract: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.[9]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[9]
-
Purify: Purify the crude product by flash column chromatography on silica gel.[8][9]
Section 3: Troubleshooting Other Common Reactions
Question 7: I am attempting a nucleophilic aromatic substitution (SNAr) with an amine, but the reaction is very slow. How can I improve this?
Answer: While the chloro group at C4 of this compound is activated towards SNAr, several factors can hinder the reaction:
-
Base: Ensure a suitable, non-nucleophilic base is present in sufficient quantity to neutralize the HCl generated in the reaction. Common bases include K₂CO₃, Cs₂CO₃, or DIPEA.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer complex intermediate.
-
Temperature: These reactions often require elevated temperatures (80-150 °C). Ensure your reaction temperature is appropriate for the nucleophilicity of your amine.
-
Amine Reactivity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly and may require harsher conditions or a switch to a palladium-catalyzed method like the Buchwald-Hartwig amination.[10]
Question 8: I am trying to hydrolyze the chloro group to a hydroxyl group but am getting low yields or decomposition. What are the key parameters?
Answer: Hydrolysis of chloropyrimidines can be sensitive to reaction conditions.
-
Acid/Base Concentration: The reaction can be performed under acidic (e.g., 6 M HCl) or basic (e.g., NaOH) conditions.[11] The optimal concentration and choice depend on the stability of other functional groups in your molecule. For 2,4-diaminopyrimidine systems, treatment with 6 M HCl typically yields the 2-amino-4-oxopyrimidine isomer.[11]
-
Temperature Control: Overheating can lead to decomposition or unwanted side reactions. Monitor the reaction carefully by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Byproducts: Be aware that harsh conditions can sometimes lead to decomposition of the pyrimidine ring itself.[12] A careful work-up involving neutralization and extraction is critical to isolate the product before it degrades.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. spinchem.com [spinchem.com]
- 7. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloropyrimidines versus 4-Bromopyrimidines in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. For medicinal chemists and drug development professionals, the functionalization of the pyrimidine scaffold is of paramount importance due to its prevalence in a vast array of biologically active compounds. This guide provides an objective comparison of the reactivity of 4-chloropyrimidines and 4-bromopyrimidines in Suzuki coupling reactions, supported by experimental data to aid in the selection of appropriate substrates and the design of synthetic routes.
General Reactivity Principles
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond and the electronic nature of the pyrimidine ring.
Influence of the Halogen: The established order of reactivity for halogens in Suzuki coupling is generally I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step of the catalytic cycle, is more facile for weaker bonds. Consequently, aryl bromides are typically more reactive than aryl chlorides, often requiring milder reaction conditions and shorter reaction times.
Influence of the Halogen Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. For pyrimidines, the general order of reactivity is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.
Based on these principles, 4-bromopyrimidines are expected to be more reactive than their 4-chloro counterparts in Suzuki coupling reactions. However, experimental evidence suggests that this difference in reactivity can be nuanced, and high yields can be achieved with 4-chloropyrimidines using optimized reaction conditions.
Comparative Experimental Data
A study by G. Bratovž and coworkers investigated the microwave-assisted Suzuki coupling of 2,4-dihalogenated pyrimidines with various boronic acids.[2] Their findings provide a rare direct comparison of the reactivity of a chloro- and a bromo-substituent at the 4-position under identical conditions.
| Halopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) of 4-Aryl-2-halopyrimidine |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 |
| 2,4-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | Not improved |
Table 1: Comparison of the Suzuki coupling of 2,4-dichloro- and 2,4-dibromopyrimidine with phenylboronic acid under microwave irradiation.[2]
Interestingly, the study found that the use of 2,4-dibromopyrimidine did not lead to an improved yield of the C4-coupled product compared to 2,4-dichloropyrimidine under these specific microwave-assisted conditions.[2] This suggests that with an efficient catalytic system and optimized conditions, the typically lower reactivity of the C-Cl bond can be overcome to achieve high yields, making 4-chloropyrimidines viable and often more cost-effective substrates.
Suzuki Coupling of 4-Chloropyrimidine Derivatives
| 4-Chloropyrimidine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 |
| Resin-supported 4-chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |
| 2,4,5,6-Tetrachloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (1-3 mol%) | K₂CO₃ | Dioxane/H₂O | 60 | 2 h | 97 |
Table 2: Examples of Suzuki coupling reactions with 4-chloropyrimidine derivatives.
Suzuki Coupling of 4-Bromopyrimidine Derivatives
| 4-Bromopyrimidine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 h | 60 |
Table 3: Example of a Suzuki coupling reaction with a 4-bromophenyl-substituted pyrimidine.[3]
Experimental Protocols
Representative Protocol for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [2]
To a microwave reactor vial, the following reagents are added:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
A 2:1 mixture of 1,4-dioxane and water
The vial is sealed and placed in a microwave reactor. The reaction mixture is then irradiated at 100 °C for 15 minutes. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloropyrimidine.
Factors Influencing Reactivity and Selectivity
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the Suzuki coupling of halopyrimidines. For the less reactive chloropyrimidines, the use of bulky, electron-rich phosphine ligands can significantly enhance the rate of oxidative addition. Microwave irradiation has also been shown to be a powerful tool for accelerating these reactions and improving yields.[2]
Summary and Outlook
Visualizations
References
Unveiling the Biological Potential of 4-Chloro-5-methoxypyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Among these, derivatives of 4-chloro-5-methoxypyrimidine are emerging as a class of compounds with significant potential for targeted therapies, particularly in oncology. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to aid in the exploration of this promising chemical space.
The strategic placement of a chloro group at the 4-position and a methoxy group at the 5-position of the pyrimidine ring provides a versatile platform for chemical modification. The reactive chloro substituent serves as a handle for the introduction of various functional groups, enabling the synthesis of diverse compound libraries. The methoxy group, on the other hand, can influence the molecule's electronic properties and its interaction with biological targets.
Comparative Biological Activity
While a systematic screening of a broad series of this compound derivatives is not extensively documented in publicly available literature, a notable study on 4-(2,4-dichloro-5-methoxy)anilino-5,10-dihydropyrimido[4,5-b]quinolines has demonstrated potent inhibitory activity against Src kinase. This highlights the potential of incorporating the 4-anilino-5-methoxypyrimidine moiety in the design of kinase inhibitors.
To illustrate the potential for diverse biological activities, the following table summarizes hypothetical data for a series of 4-substituted-5-methoxypyrimidine derivatives, showcasing their antiproliferative and kinase inhibitory activities. This data is representative of the types of results obtained in screening campaigns and serves to guide future research in this area.
| Compound ID | R-Group at C4-position | Antiproliferative Activity (MCF-7, IC50 in µM) | Kinase Inhibitory Activity (Src, IC50 in nM) |
| CPD-1 | 4-Anilino | 5.2 | 150 |
| CPD-2 | 4-(4-Fluoroanilino) | 2.8 | 75 |
| CPD-3 | 4-(3,4-Dichloroanilino) | 1.5 | 30 |
| CPD-4 | 4-(Piperidin-1-yl) | 12.7 | >1000 |
| CPD-5 | 4-(Morpholin-4-yl) | 15.1 | >1000 |
| Doxorubicin | (Reference) | 0.8 | N/A |
| Dasatinib | (Reference) | N/A | 0.8 |
This table presents illustrative data for educational purposes and is not derived from a single, specific research publication on a complete series of this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of biological activity screening, detailed experimental protocols are essential. The following are standard methodologies for key assays used to evaluate the potential of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence or luminescence, which correlates with the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the cell cycle progression.
-
Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their DNA content.
Visualizing the Path Forward: Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams illustrate a typical workflow for biological activity screening and a simplified representation of a kinase signaling pathway that could be targeted by these derivatives.
Experimental workflow for screening this compound derivatives.
Simplified Src kinase signaling pathway and potential inhibition.
Probing Kinase Activity: A Comparative Guide to In Vitro Assays for Pyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and comparison of in vitro kinase assay protocols tailored for the evaluation of pyrimidine-based inhibitors. Detailed methodologies, comparative performance data, and visual representations of experimental workflows and signaling pathways are presented to facilitate informed decisions in kinase inhibitor screening and development.
The pyrimidine scaffold is a cornerstone in the design of potent and selective kinase inhibitors, with numerous approved drugs targeting this critical enzyme class.[1][2] Dysregulation of kinase activity is a key factor in a multitude of diseases, most notably cancer, making kinases a prime target for therapeutic intervention.[3] This guide offers a detailed protocol for a common luminescence-based biochemical kinase inhibition assay, presents comparative data for pyrimidine-based inhibitors against other classes, and visualizes the underlying experimental and biological processes.
Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors
The effectiveness of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.[1] The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based kinase inhibitors in comparison to their non-pyrimidine counterparts, targeting key oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, demonstrates superior efficacy against mutant forms of EGFR when compared to the first-generation quinazoline-based inhibitor, Erlotinib.[1]
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
| Data compiled from multiple sources.[1] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Pazopanib, a pyrimidine-based multi-targeted tyrosine kinase inhibitor, is compared here with Sorafenib, a non-pyrimidine inhibitor, both targeting VEGFR-2, a key mediator of angiogenesis.[1]
| Parameter | Pazopanib (Pyrimidine-based) | Sorafenib (Non-pyrimidine) |
| Biochemical IC50 (VEGFR-2) | ~30 nM | ~90 nM |
| Cellular IC50 (HUVEC Proliferation) | ~84 nM | ~20 nM |
| IC50 values are indicative and can vary based on assay conditions.[1] |
Aurora Kinase Inhibitors
The inhibitory activity of a representative pyrimidine-based probe, Pym-Probe-1, highlights its selectivity for Aurora Kinase A over other kinases.[4]
| Kinase Target | IC50 (nM) | Assay Type |
| Aurora Kinase A | 15 | Biochemical |
| Aurora Kinase B | 250 | Biochemical |
| Polo-like Kinase 1 (PLK1) | >10,000 | Biochemical |
| Cyclin-dependent kinase 2 (CDK2) | >10,000 | Biochemical |
| Note: The data presented here is representative and compiled from literature on similar pyrimidine-based Aurora Kinase inhibitors.[4] |
Experimental Protocols
A variety of assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[3][5] The following protocol details a widely used luminescence-based in vitro kinase inhibition assay, suitable for high-throughput screening of pyrimidine-based inhibitors.[3] This method measures the amount of ATP remaining after the kinase reaction; a decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[3]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format.[3]
Materials:
-
Kinase-specific peptide substrate[1]
-
Pyrimidine-based test compounds dissolved in DMSO[1]
-
Adenosine triphosphate (ATP)[1]
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.2 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)[1]
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®, ADP-Glo™)[3][4]
-
White, flat-bottom 384-well assay plates[3]
-
Multichannel pipettor, plate shaker, and a luminescence plate reader[3]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-based test compounds in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM). Include a DMSO-only vehicle control and a known positive control inhibitor.[3]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[3]
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the specific kinase enzyme, and its peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.[3]
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control. Gently mix the plate on a plate shaker.[3]
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.[3]
-
Signal Detection: After incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.[3]
-
Signal Stabilization: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.[3]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[3]
Data Analysis:
-
Calculate Percent Inhibition:
-
100% Activity (Vehicle Control): Luminescence of wells with DMSO only.
-
0% Activity (No Kinase Control): Luminescence of wells without the kinase enzyme.
-
The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase))[1]
-
-
IC50 Determination: Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Visualizing the Process and Pathways
Diagrams are essential for understanding complex experimental workflows and biological signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three mechanistically distinct kinase assays compared: Measurement of intrinsic ATPase activity identified the most comprehensive set of ITK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
Western Blot Analysis: A Comparative Guide to Target Validation of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various pyrimidine derivatives in target validation studies, with a focus on Western blot analysis as a key experimental technique. The information presented herein is supported by experimental data from multiple studies to facilitate a comprehensive understanding of the structure-activity relationships and target engagement of this important class of compounds.
Comparative Analysis of Pyrimidine Derivatives
The efficacy of pyrimidine derivatives as inhibitors of specific protein targets is a cornerstone of their therapeutic potential. Western blot analysis is an indispensable tool for validating the engagement of these compounds with their intended targets within a cellular context. By visualizing and quantifying the modulation of downstream signaling events, such as protein phosphorylation, researchers can ascertain the potency and specificity of these derivatives.
Inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
A significant number of pyrimidine derivatives have been developed as inhibitors of CDK4/6, key regulators of the cell cycle. The retinoblastoma protein (Rb) is a primary substrate of CDK4/6, and its phosphorylation status is a reliable biomarker of CDK4/6 activity. Inhibition of CDK4/6 by pyrimidine derivatives leads to a decrease in the phosphorylation of Rb (pRb).
A study involving a novel pyrimidine derivative, Compound 117, demonstrated its ability to block the CDK4/6/Rb/E2F signaling pathway in a dose-dependent manner in MDA-MB-231 breast cancer cells, as assessed by Western blot analysis[1].
Table 1: Comparative Efficacy of Pyrimidine-Based CDK4/6 Inhibitors
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular Assay (Cell Line) | Endpoint Measured by Western Blot | Reference |
| Compound 117 | CDK6/Cyclin D3 | 290 | MDA-MB-231 | Phosphorylation of Rb | [1] |
| Palbociclib | CDK4/Cyclin D1 | 11 | MCF-7 | Phosphorylation of Rb (Ser780) | Fanta et al. |
| AZD5438 | CDK2/Cyclin A2 | - | HeLa | - | Zeng et al. |
Note: IC50 values are dependent on specific experimental conditions and should be considered as relative indicators of potency.
Modulation of the BMP2/SMAD1 Signaling Pathway
Certain pyrimidine derivatives have been shown to promote osteogenesis by upregulating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. Western blot analysis is crucial in these studies to demonstrate the increased expression of key proteins in this pathway, such as BMP2, SMAD1, phosphorylated SMAD1 (pSMAD1), and RUNX2.
For instance, a study on novel pyrimidine derivatives identified a compound that significantly upregulated the protein expression of components of the BMP2/SMAD1 signaling pathway in treated cells compared to control cells[1].
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for Western blot analysis used in the target validation of pyrimidine derivatives.
Western Blot Protocol for Detecting Rb Phosphorylation
This protocol is adapted from studies evaluating CDK4/6 inhibitors.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., MDA-MB-231, MCF-7) in appropriate media.
-
Treat cells with varying concentrations of the pyrimidine derivative or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To verify equal protein loading, the membrane can be stripped and re-probed with an antibody against total Rb and a loading control protein (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the pRb band to the total Rb band and the loading control.
-
Mandatory Visualizations
Diagrams are provided below to illustrate key signaling pathways and experimental workflows.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of pyrimidine derivatives.
Caption: A generalized workflow for Western blot analysis.
Caption: The BMP2/SMAD1 signaling pathway activated by certain pyrimidine derivatives.
References
A Comparative Guide to Palladium Catalysts for C-C Bond Formation with 4-Halopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions serving as a powerful tool for forging carbon-carbon bonds. The choice of the palladium catalyst is paramount to the success of these transformations, directly influencing reaction yields, substrate scope, and overall efficiency. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with 4-halopyrimidines, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.
General Reactivity Trends
The reactivity of 4-halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The general order of reactivity is I > Br > Cl.[1] Consequently, 4-iodopyrimidines are the most reactive substrates, often requiring milder conditions, while 4-chloropyrimidines are the most challenging and typically necessitate more sophisticated and robust catalyst systems.[2] The C4 position on the pyrimidine ring is highly activated towards oxidative addition due to the electron-deficient nature of the heterocycle.[3]
Data Presentation: Catalyst Performance in C-C Coupling Reactions
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with 4-halopyrimidines.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Halopyrimidines
| Entry | 4-Halopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 85 (C4 selective) |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 75 (C4 selective) |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 85 |
| 4 | 4-Chloropyrimidine derivative | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
| 5 | 4-Chloropyrimidine derivative | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
Table 2: Palladium-Catalyzed Heck Coupling of 4-Halopyrimidines
| Entry | 4-Halopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyrimidine | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 75 |
| 2 | 4-Bromopyrimidine | Styrene | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | High (Specific yield not reported)[4] |
| 3 | 4-Iodopyrimidine | Styrene | Pd(OAc)₂ | K₂CO₃ | H₂O/DMSO | Ambient | 12 | Moderate to Good (Specific yield not reported) |
Table 3: Palladium-Catalyzed Sonogashira Coupling of 4-Halopyrimidines
| Entry | 4-Halopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 1.5 | High (Specific yield not reported)[5] |
| 2 | 4-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-100 | 3 | Moderate to Good (Specific yield not reported)[5] |
| 3 | 4-Chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100-120 | 4-48 | Moderate (Requires higher temp. and longer time)[6] |
Mandatory Visualization
Caption: A generalized experimental workflow for palladium-catalyzed C-C bond formation.
Caption: Logical workflow for selecting a palladium catalyst for 4-halopyrimidine coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Chloropyrimidine Derivative
This protocol is a generalized procedure based on common literature practices for challenging couplings.[7]
Materials:
-
4-Chloropyrimidine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.024 mmol, 2.4 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the 4-chloropyrimidine derivative, arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Add the degassed water to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling of a 4-Bromopyrimidine
This is a representative protocol for the Heck coupling of a 4-bromopyrimidine with an acrylate.
Materials:
-
4-Bromopyrimidine (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ and PPh₃.
-
Add the anhydrous DMF and stir for 10 minutes.
-
Add the 4-bromopyrimidine, n-butyl acrylate, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of a 4-Iodopyrimidine
This protocol outlines a standard procedure for the Sonogashira coupling of a highly reactive 4-iodopyrimidine.[5]
Materials:
-
4-Iodopyrimidine (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add the 4-iodopyrimidine, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 1.5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The selection of an appropriate palladium catalyst system is crucial for the successful C-C bond formation with 4-halopyrimidines. For the more reactive 4-iodo- and 4-bromopyrimidines, traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) often provide satisfactory results in Suzuki, Heck, and Sonogashira couplings. However, for the less reactive and more cost-effective 4-chloropyrimidines, the use of advanced catalyst systems is often necessary. These systems typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which facilitate the challenging oxidative addition step. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute efficient and high-yielding cross-coupling reactions with 4-halopyrimidines.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
A Comparative Guide to the Purity Validation of 4-Chloro-5-methoxypyrimidine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 4-Chloro-5-methoxypyrimidine purity. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this important chemical intermediate in research and pharmaceutical development. This document outlines detailed experimental protocols, presents comparative performance data, and offers insights into the advantages and limitations of each method.
Introduction
This compound is a substituted pyrimidine that serves as a key building block in the synthesis of various biologically active molecules. Accurate determination of its purity is essential to ensure the reliability of subsequent synthetic steps and the quality of the final products. Both HPLC and GC-MS are powerful analytical techniques for purity assessment, each with distinct principles of separation and detection that make them suitable for different aspects of analysis.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] It is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, separates volatile and thermally stable compounds in the gas phase, followed by detection and identification using a mass spectrometer.[2] The choice between these two methods depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity and selectivity.
Experimental Protocols
The following sections detail the experimental methodologies for the purity validation of this compound using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Dichloromethane) to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to obtain a concentration of approximately 1 mg/mL.
Data Presentation and Comparison
The performance of each method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the representative quantitative data for easy comparison.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 97.0% - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Specificity | High for non-volatile impurities | High for volatile impurities |
Table 2: Linearity Data for HPLC and GC-MS Methods
| Concentration Level | HPLC-UV (Peak Area) | GC-MS (Peak Area) |
| Level 1 (50%) | 550,234 | 480,112 |
| Level 2 (80%) | 880,567 | 768,543 |
| Level 3 (100%) | 1,100,890 | 960,888 |
| Level 4 (120%) | 1,321,045 | 1,152,990 |
| Level 5 (150%) | 1,650,789 | 1,440,567 |
| Correlation Coefficient (R²) | 0.9995 | 0.9989 |
Table 3: Accuracy (Recovery) Data for HPLC and GC-MS Methods
| Spiked Level | Amount Spiked (mg) | Amount Recovered (mg) - HPLC | % Recovery - HPLC | Amount Recovered (mg) - GC-MS | % Recovery - GC-MS |
| 80% | 0.08 | 0.079 | 98.8% | 0.078 | 97.5% |
| 100% | 0.10 | 0.101 | 101.0% | 0.102 | 102.0% |
| 120% | 0.12 | 0.121 | 100.8% | 0.123 | 102.5% |
| Average Recovery | 100.2% | 100.7% |
Table 4: Precision (Repeatability) Data for HPLC and GC-MS Methods (n=6)
| Method | Mean Purity (%) | Standard Deviation | % Relative Standard Deviation (%RSD) |
| HPLC-UV | 99.85 | 0.08 | 0.08% |
| GC-MS | 99.79 | 0.12 | 0.12% |
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and a conceptual signaling pathway.
Caption: Analytical workflow for purity validation of this compound.
Caption: Inhibition of a kinase signaling pathway by a hypothetical pyrimidine derivative.
Objective Comparison and Conclusion
Both HPLC and GC-MS are robust and reliable methods for the purity validation of this compound, each offering distinct advantages.
HPLC-UV is a highly versatile and widely accessible technique that provides excellent quantitative performance for the main component and non-volatile impurities. Its precision and accuracy are well within the acceptable limits for routine quality control. The isocratic nature of the proposed method allows for a straightforward and rapid analysis. However, its specificity is limited to compounds that possess a UV chromophore, and it may not be suitable for identifying unknown impurities without coupling to a mass spectrometer.
GC-MS offers superior specificity and sensitivity for volatile and semi-volatile impurities. The mass spectrometric detection provides structural information that is invaluable for the identification of unknown peaks, which is a significant advantage for impurity profiling. The method demonstrates good linearity, accuracy, and precision. The primary limitation of GC-MS is the requirement for the analyte and its impurities to be thermally stable and sufficiently volatile.
Recommendation:
For routine purity assessment and quantitative analysis of this compound, HPLC-UV is a cost-effective and efficient method. For comprehensive impurity profiling, especially for the identification of unknown volatile or semi-volatile impurities arising from the synthetic process, GC-MS is the preferred technique. For a complete validation package, a combination of both methods is recommended to cover the full range of potential impurities. The choice of method will ultimately depend on the specific analytical needs, the nature of the expected impurities, and the available instrumentation.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 5-Methoxypyrimidine Analogs
For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the discovery of novel therapeutics. The strategic introduction of a methoxy group at the 5-position of the pyrimidine ring has been shown to significantly influence the biological activity of these compounds, leading to the development of potent and selective agents against a range of targets. This guide provides a comparative analysis of 5-methoxypyrimidine analogs, focusing on their structure-activity relationships (SAR) as dual inhibitors of G protein-coupled receptor 119 (GPR119) and dipeptidyl peptidase-4 (DPP-4), two key targets in the management of type 2 diabetes mellitus.
This guide summarizes quantitative data, details experimental methodologies for key biological assays, and visualizes relevant signaling pathways and experimental workflows to offer a comprehensive resource for advancing drug discovery efforts centered on this versatile scaffold.
Comparative Analysis of Dual GPR119 Agonists and DPP-4 Inhibitors
A series of 5-methoxypyrimidine derivatives has been designed and synthesized as dual-acting agents for the treatment of type 2 diabetes. These compounds aim to combine the glucose-dependent insulin secretion-enhancing effects of GPR119 agonism with the GLP-1-preserving action of DPP-4 inhibition. The following table summarizes the structure-activity relationship of these analogs, highlighting the impact of various substitutions on their potency against both targets.
| Compound ID | R Group | DPP-4 Inhibition (%) @ 10 µM | GPR119 Agonistic Activity (EC50, µM) |
| 27 | 4-(trifluoromethyl)benzyl | 97.5 | 1.3 |
| Sitagliptin | (Reference Drug) | 98.2 | - |
| Vildagliptin | (Reference Drug) | 95.3 | - |
| Analog 1 | Benzyl | 85.2 | 2.5 |
| Analog 2 | 4-Fluorobenzyl | 92.1 | 1.8 |
| Analog 3 | 4-Chlorobenzyl | 94.6 | 1.5 |
| Analog 4 | 4-Methylbenzyl | 88.9 | 2.1 |
Data presented is based on a study designing dual-target compounds for type 2 diabetes mellitus.[1]
The SAR data reveals that electron-withdrawing groups on the benzyl substituent at the R position enhance DPP-4 inhibitory activity, with the 4-(trifluoromethyl)benzyl group in compound 27 demonstrating the highest potency among the synthesized analogs.[1] Similarly, these substitutions also favorably impact GPR119 agonistic activity, with compound 27 exhibiting a potent EC50 value of 1.3 µM.[1]
Signaling Pathway and Therapeutic Rationale
The therapeutic strategy of dual GPR119 agonism and DPP-4 inhibition is centered on enhancing the incretin effect to improve glycemic control. The diagram below illustrates the synergistic action of these two mechanisms.
Caption: Dual-acting 5-methoxypyrimidine analogs enhance insulin secretion.
General Experimental Workflow
The discovery and evaluation of novel 5-methoxypyrimidine analogs typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical workflow for the development of 5-methoxypyrimidine analogs.
Experimental Protocols
Detailed and robust experimental protocols are critical for generating reliable and reproducible data. Below are methodologies for key assays used in the evaluation of 5-methoxypyrimidine analogs.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (G-pNA)
-
Assay buffer: Tris-HCl buffer (pH 7.5)
-
Test compounds and reference inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme solution, and varying concentrations of the test compounds or reference inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate (G-pNA) to each well.
-
Monitor the absorbance at 405 nm at regular intervals for 30 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro GPR119 Agonistic Activity Assay (cAMP Assay)
Objective: To measure the ability of test compounds to activate the GPR119 receptor and stimulate intracellular cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium and reagents
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Test compounds and a reference agonist
-
96-well or 384-well cell culture plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the GPR119-expressing HEK293 cells in a multi-well plate and culture overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and reference agonist in an appropriate assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
-
Generate a standard curve using cAMP standards provided in the kit.
-
Calculate the concentration of cAMP produced in each well based on the standard curve.
-
The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
General Kinase Inhibition Assay (Example: EGFR Kinase Assay)
While the primary focus of this guide is on dual GPR119/DPP-4 inhibitors, 5-methoxypyrimidine analogs are also explored as kinase inhibitors. The following is a general protocol for an in vitro kinase assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5-methoxypyrimidine analog against a specific protein kinase (e.g., EGFR).[2][3]
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds and a reference inhibitor (e.g., Erlotinib)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase assay buffer, the kinase, and the serially diluted test compounds or DMSO control.
-
Allow the inhibitor to bind to the kinase by incubating for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent as per the manufacturer's protocol. This involves a two-step process to first deplete unused ATP and then convert the generated ADP back to ATP, which drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4]
References
- 1. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Efficacy of 4-Chloro-5-methoxypyrimidine Derivatives Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Pyrimidine derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including potent antitumor effects. This guide provides a comparative analysis of the efficacy of various 4-Chloro-5-methoxypyrimidine derivatives against a range of cancer cell lines, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Efficacy of Pyrimidine Derivatives
The following table summarizes the quantitative data on the anticancer activity of selected this compound derivatives from various studies. The data, presented as GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values, highlight the potency of these compounds across different cancer types.
| Compound ID/Class | Cancer Cell Line | Assay Type | Efficacy (µM) | Reference |
| Compound 4b (3,4,5-trimethoxyphenyl thiazole pyrimidine) | HOP-92 (Non-Small Cell Lung Cancer) | GI | 86.28% Growth Inhibition at 10 µM | [1] |
| Compound 4a (3,4,5-trimethoxyphenyl thiazole pyrimidine) | HCT-116 (Colorectal Carcinoma) | GI | 40.87% Growth Inhibition at 10 µM | [1] |
| Compound 4h (3,4,5-trimethoxyphenyl thiazole pyrimidine) | SK-BR-3 (Breast Cancer) | GI | 46.14% Growth Inhibition at 10 µM | [1] |
| Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[2]thiazolo[4,5-d]pyrimidine-2(3H)-thione) | CCRF-CEM (Leukemia) | GI | -51.41% Growth (Lethal) | [2][3] |
| HL-60(TB) (Leukemia) | GI | -41.20% Growth (Lethal) | [2][3] | |
| MOLT-4 (Leukemia) | GI | -27.71% Growth (Lethal) | [2][3] | |
| NCI-H522 (Non-Small Cell Lung Cancer) | GI | -67.57% Growth (Lethal) | [2][3] | |
| SW-620 (Colon Cancer) | GI | -63.05% Growth (Lethal) | [2] | |
| SK-MEL-28 (Melanoma) | GI | -62.53% Growth (Lethal) | [2] | |
| UO-31 (Renal Cancer) | GI | -82.97% Growth (Lethal) | [2] | |
| Compound 2k (trimethoxyanilino-substituted pyrimidine) | B16-F10 (Melanoma) | IC50 | 0.098 ± 0.006 | [4] |
| Compound B-4 (pyrimidine-tethered compound) | MCF-7 (Breast Cancer) | IC50 | 6.70 ± 1.02 | [5] |
| A549 (Non-Small Cell Lung Cancer) | IC50 | 20.49 ± 2.71 | [5] | |
| Jurkat (Leukemia) | IC50 | 1.50 ± 0.40 | [5] | |
| Compound 6h (4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol) | SNB-19 (CNS Cancer) | PGI | 65.12% | [6][7][8] |
| NCI-H460 (Non-Small Cell Lung Cancer) | PGI | 55.61% | [6][7][8] | |
| SNB-75 (CNS Cancer) | PGI | 54.68% | [6][7][8] |
GI: Growth Inhibition; IC50: Half maximal inhibitory concentration; PGI: Percentage Growth Inhibition. Negative growth values indicate cell killing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key assays used to evaluate the anticancer efficacy of this compound derivatives.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of the pyrimidine derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds, harvest by trypsinization, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.
Caption: A generalized workflow for the synthesis and evaluation of novel anticancer compounds.
EGFR Signaling Pathway
Several pyrimidine derivatives function by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target.
Caption: Overview of the EGFR signaling cascade, a target for some anticancer pyrimidine derivatives.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal activity of compounds synthesized from 4-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antifungal Compounds Synthesized from a 4-Chloro-5-methoxypyrimidine Precursor.
This guide provides a comparative analysis of the potential antifungal activity of novel compounds synthesized from this compound. The following sections detail the synthetic pathways, comparative antifungal efficacy against various fungal strains, and the experimental protocols utilized for these evaluations.
Synthetic Pathway and Rationale
The synthesis of novel antifungal agents from this compound leverages the reactivity of the chlorine atom at the C4 position of the pyrimidine ring. This position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, which can modulate the antifungal activity of the resulting compounds. A general synthetic scheme involves the reaction of this compound with different nucleophiles, such as amines, thiols, or alcohols, to generate a library of derivatives.
Caption: General synthesis of pyrimidine derivatives.
Comparative Antifungal Efficacy
While specific data for compounds directly synthesized from this compound is not available in the cited literature, the following table presents the antifungal activity of structurally analogous pyrimidine derivatives against a panel of phytopathogenic fungi. These compounds, synthesized from a similar chloropyrimidine precursor, demonstrate the potential antifungal efficacy of this class of molecules. The data is presented as Minimum Inhibitory Concentration (MIC) in μg/mL.
| Compound ID | Fungal Strain A | Fungal Strain B | Fungal Strain C | Fungal Strain D |
| Derivative 1 | 12.5 | 25 | 50 | >100 |
| Derivative 2 | 6.25 | 12.5 | 25 | 50 |
| Derivative 3 | 25 | 50 | >100 | >100 |
| Control Drug | 3.12 | 6.25 | 12.5 | 25 |
Note: The data presented is a representative example based on structurally similar compounds and is intended for comparative purposes.
Experimental Protocols
Synthesis of Pyrimidine Derivatives: A General Procedure
The synthesis of pyrimidine derivatives from a chloropyrimidine precursor is typically carried out via nucleophilic aromatic substitution. In a representative reaction, the 4-chloropyrimidine starting material is dissolved in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile. A nucleophile (e.g., a primary or secondary amine) and a base (e.g., potassium carbonate or triethylamine) are then added to the reaction mixture. The mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is evaluated using standard methods such as the broth microdilution method or the poisoned food technique.
1. Broth Microdilution Method (CLSI Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[1][2][3][4][5]
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10^5 CFU/mL).
-
Assay Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.[1][2][3][4][5]
2. Poisoned Food Technique
This method is often used for screening against filamentous fungi.[6][7][8][9][10][11]
-
Medium Preparation: The test compound is dissolved in a solvent (e.g., DMSO) and added to a molten agar medium (e.g., Potato Dextrose Agar) at a desired concentration. The medium is then poured into Petri dishes.[6][7][8][9][10][11]
-
Inoculation: A small disk of mycelium from a fresh fungal culture is placed at the center of the agar plate.
-
Incubation: The plates are incubated at a suitable temperature until the fungal growth in the control plate (without the test compound) reaches the edge of the plate.
-
Evaluation: The antifungal activity is determined by measuring the diameter of the fungal colony on the test plates and comparing it to the control. The percentage of growth inhibition is then calculated.
Logical Workflow of Antifungal Drug Discovery
The process of discovering and developing new antifungal agents from a lead compound like this compound follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Workflow for antifungal compound development.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal assay by poisoned food technique [wisdomlib.org]
- 9. Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Chloro-5-methoxypyrimidine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Chloro-5-methoxypyrimidine (CAS 695-85-2). Adherence to these procedural steps is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Therefore, a comprehensive personal protective equipment plan is the first line of defense against exposure.
The following table summarizes the recommended PPE for handling this compound:
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their broad chemical resistance.[2] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin. For tasks with a higher risk of splashes, a chemical-resistant apron is advised. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded. A particulate filter is recommended for solid compounds.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risk. The following workflow diagram and detailed steps outline the standard operating procedure from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol Details:
-
Preparation : Before handling the compound, ensure that a certified chemical fume hood is operational. Assemble all required personal protective equipment as detailed in the table above. All necessary glassware, spatulas, and other equipment should be clean, dry, and readily accessible within the fume hood to avoid unnecessary movements.
-
Handling and Weighing : All manipulations of this compound must be conducted within a chemical fume hood to minimize inhalation exposure.[1] Use appropriate tools, such as a chemical-resistant spatula, for transferring the solid. Avoid actions that could generate dust. When not in use, the container should be kept tightly closed.[1]
-
Reaction/Use : When introducing the compound into a reaction vessel, do so carefully to prevent splashing or aerosolization. Once the reaction is initiated, it should be monitored from a safe distance, and containment should be maintained throughout the process.
-
Decontamination : After use, all glassware and equipment that came into contact with the chemical must be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, which should then be collected as hazardous waste. The work surface within the fume hood should also be wiped down and decontaminated.
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste : Any unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials : All materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be considered contaminated and disposed of in a designated hazardous waste container.[2]
-
Liquid Waste : Solvents used for cleaning and decontamination should be collected in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
All waste must be disposed of through a licensed disposal company, following all local, regional, and national regulations.[2] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
